molecular formula C6H13BO2 B1584401 Cyclohexylboronic acid CAS No. 4441-56-9

Cyclohexylboronic acid

Cat. No.: B1584401
CAS No.: 4441-56-9
M. Wt: 127.98 g/mol
InChI Key: XDRVAZAFNWDVOE-UHFFFAOYSA-N
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Description

Cyclohexylboronic acid (CAS 4441-56-9) is an organoboron compound with the molecular formula C₆H₁₃BO₂ and a molecular weight of 127.98 g/mol [ ]. This compound is a valuable reagent in synthetic and proteomics research, serving as a precursor for the introduction of the cyclohexyl group [ ]. In organic synthesis, this compound acts as an efficient alkyl radical precursor for transition-metal-free Carbon-Hydrogen (C-H) alkylation reactions, for instance, with cyclic sulfonamides [ ]. The mechanism involves a homolysis process between the boronic acid and triplet oxygen, generating a cyclohexyl radical that adds to the target molecule [ ]. This method is recognized for its high atom economy and alignment with green chemistry principles by avoiding metal catalysts [ ]. Furthermore, fundamental studies on its fragmentation patterns, particularly the formation of BO⁻ and BO₂⁻ anions upon electron transfer, provide insight into its behavior and stability in different energy states [ ]. As a boronic acid, it is characterized by an sp²-hybridized boron atom, which contributes to its electron-deficient nature and reactivity [ ]. The product is intended for research applications only and is not for diagnostic or therapeutic use [ ]. It should be stored sealed and dry, preferably in a freezer at -20°C or under cold-chain conditions to maintain stability [ ].

Properties

IUPAC Name

cyclohexylboronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13BO2/c8-7(9)6-4-2-1-3-5-6/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRVAZAFNWDVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196162
Record name Boronic acid, cyclohexyl- (9CI)
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Molecular Weight

127.98 g/mol
Source PubChem
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CAS No.

4441-56-9
Record name B-Cyclohexylboronic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexaneboronic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronic acid, cyclohexyl- (9CI)
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Record name Cyclohexylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cyclohexylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylboronic acid is a versatile reagent in organic synthesis, playing a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions. Its application extends to the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in laboratory application.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is through the Grignard reaction. This involves the preparation of a cyclohexylmagnesium halide (a Grignard reagent), which then reacts with a trialkyl borate (B1201080), followed by acidic hydrolysis to yield the desired product. An alternative, though less direct, route involves the hydroboration of cyclohexene (B86901) to form an organoborane intermediate, which can then be converted to the boronic acid.

Grignard Reaction Pathway

The Grignard synthesis is a robust and scalable method for preparing this compound. The general workflow involves two main steps: the formation of the Grignard reagent and its subsequent reaction with a borate ester.

Experimental Workflow for Grignard-based Synthesis

cluster_synthesis Synthesis via Grignard Reaction A Cyclohexyl Halide + Magnesium Turnings B Formation of Cyclohexylmagnesium Halide (Grignard Reagent) A->B Anhydrous Ether/THF D Reaction with Grignard Reagent B->D C Trialkyl Borate C->D E Intermediate Borate Ester D->E F Acidic Hydrolysis E->F e.g., H2SO4 G Crude this compound F->G

Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol: Grignard Reaction

This protocol is adapted from established procedures for the synthesis of boronic acids from Grignard reagents.

  • Preparation of Cyclohexylmagnesium Bromide:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Activate the magnesium with a small crystal of iodine.

    • Add a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating and is maintained at a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Hydrolysis and Work-up:

    • Pour the reaction mixture into a flask containing 10% aqueous sulfuric acid, cooled in an ice bath, and stir vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with THF.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

ParameterValue/Condition
Reactants Cyclohexyl bromide, Magnesium turnings, Trimethyl borate
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Grignard formation: Reflux; Borylation: -78 °C to RT
Reaction Time Grignard formation: ~1 hr; Borylation: 1-2 hrs
Hydrolysis 10% Aqueous Sulfuric Acid
Typical Yield 50-70% (based on trialkyl borate)[1]
Purity (crude) Variable, requires purification

Table 1: Summary of Quantitative Data for Grignard Synthesis.

Purification of this compound

Crude this compound often contains impurities such as borinic acids, unreacted starting materials, and byproducts from side reactions. Several methods can be employed for its purification, with the choice depending on the nature of the impurities and the desired final purity.

Purification Workflow

cluster_purification Purification Methods Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Column Column Chromatography Start->Column AcidBase Acid-Base Extraction Start->AcidBase PureProduct Pure this compound Recrystallization->PureProduct Column->PureProduct AcidBase->PureProduct

Overview of this compound Purification Methods.
Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Detailed Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethyl acetate (B1210297) and a mixture of dichloromethane/hexanes have been reported to be effective.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

ParameterValue/ConditionReference
Solvents Ethyl acetate, Benzene, Dichloroethane, Dichloromethane/Hexanes[2][3]
Purity (post-recrystallization) >95% achievable
Recovery Yield Dependent on solvent and initial purity

Table 2: Data for Recrystallization Purification.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase.

Detailed Experimental Protocol: Column Chromatography

  • Stationary Phase and Eluent Selection: Silica (B1680970) gel is a common stationary phase for the purification of boronic acids. The eluent system is chosen based on the polarity of the compound and impurities, often determined by thin-layer chromatography (TLC). A common issue with boronic acids is their tendency to streak on silica gel; this can sometimes be mitigated by impregnating the silica gel with boric acid.

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

ParameterValue/ConditionReference
Stationary Phase Silica Gel (can be treated with boric acid)[2][4]
Eluent System Hexane/Ethyl Acetate mixtures are commonly used for boronic esters[4]
Purity (post-chromatography) High purity achievable

Table 3: Data for Column Chromatography Purification.

Acid-Base Extraction

This technique exploits the acidic nature of the boronic acid to separate it from neutral or basic impurities.

Detailed Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Extract the organic solution with an aqueous basic solution (e.g., 1M NaOH). The this compound will be deprotonated to form a water-soluble boronate salt, which will move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a mineral acid (e.g., concentrated HCl) to a pH of 1-5. This will protonate the boronate salt, causing the pure this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

ParameterValue/ConditionReference
Organic Solvent Diethyl ether, Ethyl acetate[5][6]
Aqueous Base 1M Sodium Hydroxide (NaOH)[5]
Aqueous Acid Concentrated Hydrochloric Acid (HCl)[5]
Final pH 1-5[5]
Purity (post-extraction) Effective for removing non-acidic impurities

Table 4: Data for Acid-Base Extraction Purification.

Conclusion

The synthesis of this compound is most reliably achieved through the Grignard reaction, offering good yields. Subsequent purification is essential to obtain a high-purity product suitable for sensitive applications like Suzuki-Miyaura cross-coupling reactions. The choice of purification method—recrystallization, column chromatography, or acid-base extraction—will depend on the specific impurities present and the scale of the reaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and purify this compound in a laboratory setting.

References

An In-depth Technical Guide to Cyclohexylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyclohexylboronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Characterized by a cyclohexyl group attached to a boronic acid moiety (-B(OH)₂), it serves as a crucial reagent, particularly in the formation of carbon-carbon bonds. Its utility is most prominently highlighted in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool for synthetic chemists.[1] In the realm of drug discovery, the incorporation of the boronic acid group can enhance the potency and modify the pharmacokinetic profiles of therapeutic candidates, making compounds like this compound valuable building blocks in the synthesis of novel pharmaceuticals.[2]

Chemical Identifier and Physical Properties

The Chemical Abstracts Service (CAS) has assigned the number 4441-56-9 to this compound.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4441-56-9[1][3][4]
Molecular Formula C₆H₁₃BO₂[1][3][4]
Molecular Weight 127.98 g/mol [1][4]
Appearance White crystalline solid/powder[3]
Melting Point 122-123 °C[3]
Boiling Point 252.4 ± 23.0 °C (Predicted)[3]
Density 1.00 ± 0.1 g/cm³ (Predicted)[3]
Water Solubility 25 g/L[3]
Solubility Soluble in Methanol[3]

Core Applications in Research and Development

This compound is a key reagent in several areas:

  • Organic Synthesis : It is a fundamental partner in Suzuki-Miyaura cross-coupling reactions to form cyclohexyl-aryl or cyclohexyl-vinyl bonds, enabling the construction of complex organic molecules.[1][3]

  • Pharmaceutical Development : The compound is instrumental in synthesizing biologically active molecules, aiding in the discovery and development of new drugs with potentially improved efficacy.[1] Boronic acids have emerged as a critical class of compounds in medicine, with several FDA-approved drugs containing this moiety.[2]

  • Material Science : It is used in the creation of boron-containing polymers and materials, which can confer enhanced properties such as thermal stability.[1]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between a boronic acid and an organohalide using a palladium catalyst.[5] The following is a representative protocol for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., Toluene and Water, 4:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon supply.

Procedure:

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition : Under the inert atmosphere, add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and the phosphine ligand, such as PPh₃ (0.08 eq).

  • Solvent Addition : Add the degassed solvent system (e.g., 40 mL Toluene, 10 mL Water) via syringe.

  • Reaction : Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product via column chromatography on silica (B1680970) gel to obtain the desired cyclohexyl-aryl compound.

Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[3]

  • Handling : Use in a well-ventilated area or a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage : Store in a tightly closed container in a cool, dry place. The material can be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) for long-term stability.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualized Workflows and Pathways

Synthesis and Reaction Mechanisms

The following diagrams illustrate key processes involving this compound, from its synthesis to its application in the Suzuki-Miyaura coupling.

G cluster_synthesis General Synthesis of this compound reagent reagent intermediate intermediate product product process process Grignard Cyclohexyl Magnesium Bromide (Grignard Reagent) Reaction Reaction Grignard->Reaction Borate Triisopropyl Borate Borate->Reaction Intermediate Boronate Ester Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Acid This compound Reaction->Intermediate Hydrolysis->Acid

Caption: General synthesis of this compound via a Grignard reagent.

G catalyst catalyst reagent reagent intermediate intermediate product product pd0 Pd(0) Catalyst pd2_complex Pd(II) Complex (R¹-Pd-X) pd0->pd2_complex Oxidative Addition r1x Organohalide (R¹-X) r1x->pd2_complex transmetal_complex R¹-Pd-R² Complex pd2_complex->transmetal_complex Transmetalation boronic This compound (R²-B(OH)₂) boronate Activated Boronate [R²-B(OH)₃]⁻ boronic->boronate base Base (e.g., CO₃²⁻) base->boronate boronate->transmetal_complex transmetal_complex->pd0 Reductive Elimination r1r2 Coupled Product (R¹-R²) transmetal_complex->r1r2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G start start process process decision decision end end A Target Identification B Lead Discovery & Synthesis using This compound A->B C In Vitro Screening (Potency, Selectivity) B->C D Active? C->D D->B No E Lead Optimization D->E Yes F In Vivo Studies (PK/PD, Efficacy) E->F G Preclinical Candidate F->G

Caption: Role of boronic acids in a simplified drug discovery workflow.

References

An In-depth Technical Guide to the Spectral Analysis of Cyclohexylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cyclohexylboronic acid (C₆H₁₃BO₂), a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the spectral characteristics of this compound and its derivatives, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound and its commonly used pinacol (B44631) ester derivative. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to complex and poorly resolved NMR spectra, detailed NMR data is presented for the more stable this compound pinacol ester. The spectral features of the free acid are expected to be similar, with notable differences in the resonances of the boronic acid functional group.

¹H NMR Spectral Data of this compound Pinacol Ester

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
1.36m4 H-Cyclohexyl-H₂, H₆
1.25s12 H-Pinacol-CH₃
0.89t3 H9.6Cyclohexyl-H₁, H₃, H₅ (axial)
0.78m2 H-Cyclohexyl-H₄

Note: For this compound, one would expect to see a broad singlet corresponding to the two hydroxyl protons of the B(OH)₂ group, which would be absent in the pinacol ester spectrum. The chemical shift of this peak would be highly dependent on concentration and solvent.

¹³C NMR Spectral Data of this compound Pinacol Ester

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
82.8Pinacol-C
26.2Cyclohexyl-C₂/C₆
25.4Cyclohexyl-C₃/C₅
24.8Cyclohexyl-C₄
10 (br)Cyclohexyl-C₁

Note: The carbon attached to the boron (C₁) in boronic acids and esters often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.

IR Spectral Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3200Broad, StrongO-H stretch (hydrogen-bonded)
~2920, 2850StrongC-H stretch (cyclohexyl)
~1450MediumC-H bend (cyclohexyl)
~1350StrongB-O stretch
~1090MediumC-B stretch
Mass Spectrometry Data of this compound

Ionization Method: Electron Transfer

m/zProposed FragmentRelative Intensity
43[BO₂]⁻High
27[BO]⁻High

Note: The mass spectrum of this compound is dominated by fragments of the boronic acid moiety. The parent molecular ion is often not observed under these conditions.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Due to the propensity of boronic acids to form boroxine (B1236090) anhydrides in non-protic solvents, which can complicate spectra, it is recommended to acquire NMR spectra in a deuterated protic solvent like methanol-d₄. This helps to break up the trimeric species and provides sharper signals.

  • Alternatively, conversion to the pinacol ester provides a stable derivative suitable for analysis in common deuterated solvents like CDCl₃.

  • Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Processing: Apply Fourier transform with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method is suitable. The thin solid film method is also a viable option.[2]

Thin Solid Film Method: [2]

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[2]

  • Place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).[2]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

ATR-IR Method:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Given the nature of boronic acids, derivatization is often employed to improve analysis, though direct analysis is possible. Electrospray ionization (ESI) is a common technique.

ESI-MS Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a solvent mixture such as acetonitrile/water. The addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can aid ionization. A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

  • Acquisition Parameters:

    • Ionization Mode: Negative or positive ion mode. For this compound, negative ion mode is effective for observing the boronate fragments.[1]

    • Mass Range: Scan a suitable mass range, for example, m/z 50-500.

    • Capillary Voltage: Typically 3-5 kV.

    • Source Temperature: 100-150 °C.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of an organic compound and a conceptual representation of the equilibrium of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Structural Elucidation Sample Solid Organic Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample Sample->Prep_IR Prep_MS Dissolve and Dilute for Infusion Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Peak Integration, Chemical Shift Analysis, Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Acq_MS->Analysis_MS Structure Final Structure Confirmation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: General workflow for the spectroscopic characterization of a solid organic compound.

Boronic_Acid_Equilibrium Monomer This compound C₆H₁₁B(OH)₂ Boroxine Boroxine (Trimer) (C₆H₁₁BO)₃ Monomer:f0->Boroxine:f0 - 3 H₂O Boroxine:f0->Monomer:f0 + 3 H₂O Water 3 H₂O

Caption: Equilibrium between this compound and its boroxine trimer.

References

Navigating the Solubility Landscape of Cyclohexylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of active compounds is a cornerstone of successful experimental design, from reaction optimization to formulation. This technical guide provides an in-depth overview of the solubility of cyclohexylboronic acid in common organic solvents. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this document extrapolates expected solubility trends based on structurally similar boronic acids, primarily phenylboronic acid, and provides detailed experimental protocols to empower researchers to determine precise solubility parameters.

General Solubility Characteristics of Boronic Acids

Boronic acids, including this compound, are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom. Their solubility is governed by the interplay between the organic substituent (in this case, the cyclohexyl group) and the polar boronic acid moiety.

Generally, boronic acids exhibit higher solubility in polar organic solvents due to the hydrogen bonding capacity of the hydroxyl groups. Conversely, their solubility is limited in nonpolar hydrocarbon solvents. For instance, studies on phenylboronic acid show high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3] The cyclohexyl group, being a nonpolar aliphatic ring, is expected to impart a greater lipophilic character to this compound compared to phenylboronic acid, which may influence its solubility profile.

Analogous Quantitative Solubility Data: Phenylboronic Acid

In the absence of specific quantitative solubility data for this compound, the data for phenylboronic acid serves as a valuable, albeit approximate, reference point. The following table summarizes the qualitative and molar fraction solubility of phenylboronic acid in several organic solvents.

SolventQualitative SolubilityMolar Fraction Solubility (x) at 298.15 K (25 °C)
Dipropyl EtherHighData not available
AcetoneHighData not available
3-PentanoneHighData not available
ChloroformModerateData not available
MethylcyclohexaneVery LowData not available
WaterLow0.019 (at 20°C, g/100g )[3]
MethanolSolubleData not available
AcetonitrileSolubleData not available

Note: The qualitative data is derived from studies on phenylboronic acid.[1][2][3] The quantitative molar fraction data at a specific temperature was not explicitly found in the provided search results, but the general trends are consistently reported.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, established experimental protocols should be followed. The two most common methods are the Dynamic (or Synthetic) Method and the Thermodynamic Shake-Flask Method.

Dynamic Method for Solubility Determination

This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5]

Materials and Apparatus:

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Controlled temperature bath with a programmable temperature ramp (e.g., circulating thermostat bath)

  • Calibrated thermometer or temperature probe (precision ±0.1 °C)

  • Luminance probe or turbidity sensor (or visual observation)

  • Analytical balance (precision ±0.1 mg)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.[4]

  • Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring of the mixture.[5]

  • Controlled Heating: Slowly increase the temperature of the bath at a constant and controlled rate (e.g., 0.1-0.5 °C/min).[4][5]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done instrumentally with a luminance probe or by observing the scattering of a laser beam.[4]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[4][5]

  • Data Analysis: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve, plotting solubility as a function of temperature.[5]

G cluster_prep Sample Preparation cluster_measure Solubility Measurement cluster_analysis Data Analysis weigh_solid Weigh this compound add_solvent Add Known Amount of Solvent weigh_solid->add_solvent seal_vial Seal Vessel add_solvent->seal_vial place_bath Place in Controlled Temperature Bath seal_vial->place_bath start_stir Start Vigorous Stirring place_bath->start_stir inc_temp Increase Temperature (Controlled Ramp) start_stir->inc_temp monitor_turb Monitor Turbidity inc_temp->monitor_turb rec_temp Record Dissolution Temperature monitor_turb->rec_temp repeat_exp Repeat for Different Concentrations rec_temp->repeat_exp plot_data Plot Temperature vs. Concentration repeat_exp->plot_data gen_curve Generate Solubility Curve plot_data->gen_curve

Dynamic Method Workflow for Solubility Determination.
Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[6] It involves equilibrating an excess of the solid compound in a solvent over a period of time.

Materials and Apparatus:

  • This compound (high purity)

  • High-purity organic solvents

  • Stoppered flasks or vials

  • Shaker or agitator in a constant temperature environment (e.g., 25 °C)

  • Filtration device (e.g., syringe filters, filter plates)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the organic solvent. It is crucial that an excess of solid remains to ensure a saturated solution at equilibrium.[6]

  • Equilibration: Seal the flasks and agitate them at a constant temperature for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[7]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully separate the saturated supernatant from the undissolved solid. This is commonly done by filtration to remove any fine particles.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered supernatant samples using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Construct a calibration curve from the analysis of the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is sparse in the current literature, a predictive understanding can be gained from the behavior of analogous boronic acids. Phenylboronic acid data suggests a preference for polar organic solvents like ethers and ketones over nonpolar hydrocarbons. For researchers requiring precise solubility values for applications in drug development, process chemistry, and organic synthesis, the detailed dynamic and shake-flask experimental protocols provided in this guide offer a robust framework for in-house determination. The generation of such data will be a valuable contribution to the scientific community, facilitating the expanded use of this important chemical building block.

References

Cyclohexylboronic Acid: An In-depth Technical Guide to Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific experimental data on the crystal structure or polymorphic forms of cyclohexylboronic acid. While this particular molecule remains uncharacterized in the solid state from a crystallographic perspective, this guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the principles of boronic acid crystallography and polymorphism, drawing upon data from analogous compounds and outlining the standard experimental methodologies for such a study.

Introduction to Boronic Acids in the Solid State

Boronic acids (R-B(OH)₂) are a class of organic compounds with significant applications in organic synthesis, materials science, and medicinal chemistry. Their utility is often intrinsically linked to their solid-state properties, including crystal packing, hydrogen bonding networks, and the potential for polymorphism. The presence of a Lewis acidic boron center and two hydroxyl groups allows for the formation of rich and varied supramolecular structures.

In the solid state, boronic acids commonly form dimeric or trimeric structures through hydrogen bonding between the hydroxyl groups. The specific arrangement of these molecules in the crystal lattice defines the crystal structure and can give rise to different polymorphs—crystalline forms of the same compound with different molecular packing.

Crystal Structure of Analogous Boronic Acids

In the absence of specific data for this compound, we can infer potential structural motifs by examining the crystal structures of other simple alkyl and aryl boronic acids. Phenylboronic acid, for instance, is known to form hydrogen-bonded dimers which then arrange into layered structures. The study of such analogues provides a foundational understanding of the intermolecular interactions that likely govern the crystal packing of this compound.

Table 1: Representative Crystallographic Data for Simple Boronic Acids

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Phenylboronic AcidC₆H₇BO₂OrthorhombicIba221.89615.3417.42190909016
This compoundC₆H₁₃BO₂Data Not AvailableData Not AvailableN/AN/AN/AN/AN/AN/AN/A

Data for phenylboronic acid is provided for illustrative purposes. Z represents the number of molecules in the unit cell.

Polymorphism in Boronic Acids

Polymorphism is a critical consideration in the development of pharmaceutical compounds, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. A thorough polymorph screen is therefore an essential step in drug development. While no polymorphs of this compound have been reported, the potential for their existence is high given the conformational flexibility of the cyclohexyl ring and the hydrogen bonding capabilities of the boronic acid moiety.

Experimental Protocols

A comprehensive investigation into the crystal structure and polymorphism of this compound would involve the following key experimental stages:

Synthesis and Purification

This compound can be synthesized via the reaction of a cyclohexyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. High purity material is essential for crystallization studies. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Polymorph Screening

A polymorph screen aims to crystallize the compound under a wide variety of conditions to identify as many crystalline forms as possible. Key techniques include:

  • Solvent-based Crystallization: Dissolving the compound in various solvents (of differing polarity, hydrogen bonding capability, etc.) and allowing for slow evaporation, cooling, or anti-solvent addition.

  • Thermal Methods: Melt crystallization and sublimation.

  • Mechanical Stress: Grinding or high-pressure crystallization.

The resulting solids would be analyzed by a variety of techniques to identify different crystalline forms.

Polymorph_Screening_Workflow General Workflow for Boronic Acid Polymorph Screening cluster_synthesis Material Preparation cluster_screening Crystallization Screening cluster_analysis Solid-State Characterization cluster_structure Structure Elucidation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Solvent_Crystallization Solvent-based Crystallization (Evaporation, Cooling, Anti-solvent) Purification->Solvent_Crystallization Thermal_Methods Thermal Methods (Melt Crystallization, Sublimation) Purification->Thermal_Methods Mechanical_Stress Mechanical Stress (Grinding) Purification->Mechanical_Stress PXRD Powder X-ray Diffraction (PXRD) Solvent_Crystallization->PXRD Thermal_Methods->PXRD Mechanical_Stress->PXRD DSC_TGA Thermal Analysis (DSC/TGA) PXRD->DSC_TGA Spectroscopy Spectroscopy (FTIR/Raman) PXRD->Spectroscopy Microscopy Microscopy PXRD->Microscopy SCXRD Single Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD Identify unique forms for single crystal growth Final_Report Final_Report DSC_TGA->Final_Report Spectroscopy->Final_Report Microscopy->Final_Report Structure_Solution Structure Solution and Refinement SCXRD->Structure_Solution Structure_Solution->Final_Report

General Workflow for Boronic Acid Polymorph Screening
Characterization Techniques

  • Single Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the crystal structure of a compound. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

  • Powder X-ray Diffraction (PXRD): Used to identify crystalline phases and to distinguish between different polymorphs. Each polymorph will have a unique PXRD pattern.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine melting points and to study phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for identifying solvates and hydrates.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs based on differences in their molecular conformations and intermolecular interactions.

Predicted Structural Motifs

Based on the known chemistry of boronic acids, this compound is expected to form hydrogen-bonded dimers or trimers in the solid state. The flexibility of the cyclohexyl ring may allow for different conformers to be present in the crystal lattice, potentially leading to conformational polymorphism.

Boronic_Acid_Motifs Common Hydrogen Bonding Motifs in Boronic Acids cluster_dimer Dimeric Motif cluster_trimer Trimeric Motif (Boroxine) R-B(OH)2_1 R-B(OH)₂ R-B(OH)2_2 R-B(OH)₂ R-B(OH)2_1->R-B(OH)2_2 H-bond R-B(OH)2_2->R-B(OH)2_1 H-bond B1 B O1 O B1->O1 R1 R B1->R1 B2 B O1->B2 O2 O B2->O2 R2 R B2->R2 B3 B O2->B3 O3 O B3->O3 R3 R B3->R3 O3->B1

Common Hydrogen Bonding Motifs in Boronic Acids

Conclusion

While the specific crystal structure and polymorphic behavior of this compound remain undetermined, this guide provides a comprehensive framework for researchers to approach such an investigation. By applying the outlined experimental protocols and leveraging the knowledge of analogous boronic acid structures, a complete solid-state characterization of this compound can be achieved. Such a study would be a valuable contribution to the field, particularly for applications in medicinal chemistry and materials science where a thorough understanding of solid-state properties is paramount. The experimental determination of the crystal structure of this compound is a necessary next step to fill the current knowledge gap.

A Comprehensive Technical Guide to the Synthetic Applications of Cyclohexylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylboronic acid, a versatile and readily available organoboron reagent, has emerged as a valuable building block in modern organic synthesis. Its utility spans a range of powerful transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This technical guide provides an in-depth review of the core applications of this compound, with a focus on Suzuki-Miyaura couplings, Chan-Lam cross-couplings, and C-H functionalization reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and professionals in drug development with the practical knowledge to effectively utilize this reagent in the synthesis of complex molecules.

Introduction

This compound (C₆H₁₃BO₂) is a white, crystalline solid that has gained significant traction in organic synthesis due to its stability, low toxicity, and diverse reactivity.[1][2] The presence of the cyclohexyl group, a bulky, non-planar saturated ring, imparts unique steric and electronic properties that can influence reaction outcomes and the physicochemical characteristics of the resulting products. This makes it a particularly interesting reagent for applications in medicinal chemistry and materials science, where the introduction of a cyclohexyl moiety can enhance metabolic stability, solubility, and lipophilicity of drug candidates or modify the physical properties of materials.[3][4]

This guide will delve into the primary synthetic applications of this compound, providing detailed experimental procedures and quantitative data where available.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound, enabling the formation of C(sp²)-C(sp³) bonds.[1][2] This reaction is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular frameworks from readily available starting materials.[5]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound typically involves the reaction with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent system.

Suzuki_Miyaura_General_Scheme reactant1 This compound product Cyclohexyl-Aryl Compound reactant1->product reagents Pd Catalyst, Base Solvent, Heat reactant2 Aryl/Heteroaryl Halide (Ar-X) reactant2->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by various factors, including the nature of the aryl halide, the catalyst system, the base, and the solvent. While a comprehensive dataset for this compound with a wide array of partners is not consolidated in a single source, the following table presents representative data for the coupling of alkylboronic species with various aryl halides, which serves as a valuable guide.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)Reference
14-Bromotoluene (B49008)Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1885[6] (representative)
24-ChloroanisolePd₂(dba)₃ (1.5)SPhos (6)K₃PO₄1,4-Dioxane1278[7] (representative)
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O692[8] (representative)
42-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH/H₂O2475[4][5] (representative)
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene

This protocol is adapted from established procedures for B-alkyl Suzuki-Miyaura cross-coupling reactions.[5]

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equivalents).

  • The tube is evacuated and backfilled with argon three times.

  • This compound (1.2 equivalents) and 4-bromotoluene (1.0 equivalent) are added to the tube under a positive pressure of argon.

  • Anhydrous, degassed toluene and degassed water (e.g., in a 5:1 ratio) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 80-100 °C. The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-cyclohexyltoluene.

Suzuki_Miyaura_Workflow start Start reagents Combine Pd(OAc)₂, SPhos, and K₃PO₄ in Schlenk tube start->reagents evacuate Evacuate and backfill with Argon (3x) reagents->evacuate add_substrates Add this compound and 4-Bromotoluene evacuate->add_substrates add_solvents Add anhydrous Toluene and degassed Water add_substrates->add_solvents react Heat at 80-100 °C and monitor reaction add_solvents->react workup Cool, dilute with EtOAc, wash with H₂O and brine react->workup purify Dry, concentrate, and purify by chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Chan-Lam Cross-Coupling Reactions

The copper-catalyzed Chan-Lam cross-coupling provides a powerful method for the formation of carbon-heteroatom bonds, and this compound can be employed for the synthesis of N-cyclohexyl and O-cyclohexyl compounds.[9] This reaction is particularly attractive due to its often mild reaction conditions, which can frequently be conducted in the presence of air.[10]

General Reaction Scheme

The Chan-Lam coupling typically involves the reaction of this compound with an amine or a phenol (B47542) in the presence of a copper catalyst and a base.

Chan_Lam_General_Scheme reactant1 This compound product N-Cyclohexylamine or O-Cyclohexylphenol reactant1->product reagents Cu Catalyst, Base Solvent, Oxidant (Air) reactant2 Amine (R₂NH) or Phenol (ArOH) reactant2->product

Caption: General scheme of the Chan-Lam cross-coupling reaction.

Experimental Protocol: N-Cyclohexylation of Aniline (B41778)

This is a representative protocol adapted from general procedures for Chan-Lam N-arylation.[1][11]

Materials:

Procedure:

  • To a round-bottom flask is added this compound (1.5 equivalents), aniline (1.0 equivalent), and Cu(OAc)₂ (1.0 equivalent).

  • Dichloromethane is added as the solvent, followed by the addition of pyridine (2.0 equivalents) as the base.

  • The flask is left open to the atmosphere, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the copper salts, and the filtrate is concentrated.

  • The residue is purified by flash column chromatography to yield N-cyclohexylaniline.

Chan_Lam_Workflow start Start combine Combine this compound, Aniline, and Cu(OAc)₂ start->combine add_solvent_base Add DCM and Pyridine combine->add_solvent_base react Stir at room temperature (open to air) add_solvent_base->react monitor Monitor by TLC react->monitor filter Filter through Celite monitor->filter purify Concentrate and purify by chromatography filter->purify end End purify->end

Caption: Experimental workflow for a typical Chan-Lam coupling.

C-H Functionalization of Quinones

A notable application of this compound is in the direct C-H functionalization of quinones. This reaction, which proceeds via a radical mechanism, allows for the direct introduction of a cyclohexyl group onto the quinone ring without the need for pre-functionalization.

Quantitative Data for C-H Functionalization

The following data is for the reaction of 1,4-benzoquinone (B44022) with this compound.

QuinoneBoronic AcidOxidantCatalystSolventTime (h)Yield (%)
1,4-BenzoquinoneThis compoundK₂S₂O₈AgNO₃CH₂Cl₂/H₂O355
Experimental Protocol: C-H Functionalization of 1,4-Benzoquinone

Materials:

  • 1,4-Benzoquinone

  • This compound

  • Silver(I) nitrate (B79036) (AgNO₃)

  • Potassium persulfate (K₂S₂O₈)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a solution of 1,4-benzoquinone (1.0 equivalent) in dichloromethane is added this compound (1.5 equivalents), water, and a solution of silver(I) nitrate (0.2 equivalents) in water.

  • Potassium persulfate (3.0 equivalents) is then added, and the biphasic mixture is stirred vigorously at room temperature.

  • The reaction is monitored by TLC analysis of the organic layer.

  • Upon completion, the reaction is diluted with dichloromethane and washed with a 5% sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford 2-cyclohexyl-1,4-benzoquinone.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in drug discovery.[12][13] The boronic acid moiety can act as a bioisostere for carboxylic acids or as a warhead that forms reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[10] This has led to the development of several FDA-approved boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib.[12]

The incorporation of a cyclohexyl group via this compound can be a strategic decision in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The bulky and lipophilic nature of the cyclohexyl ring can:

  • Enhance Binding Affinity: The cyclohexyl group can engage in favorable hydrophobic interactions within a protein's binding pocket.

  • Improve Metabolic Stability: The saturated cyclohexyl ring is generally more resistant to metabolic degradation compared to aromatic or more reactive alkyl groups.

  • Modulate Solubility and Lipophilicity: The introduction of a cyclohexyl moiety can be used to fine-tune the overall lipophilicity of a molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).[4]

While no currently marketed drug contains a this compound moiety in its final structure, the use of this reagent in the synthesis of drug candidates and tool compounds is a valuable strategy for exploring chemical space and optimizing lead compounds.

Drug_Discovery_Logic Lead_Compound Lead Compound Incorporate_Cyclohexyl Incorporate Cyclohexyl Group (via this compound) Lead_Compound->Incorporate_Cyclohexyl Improved_Properties Improved Properties: - Binding Affinity - Metabolic Stability - Lipophilicity Incorporate_Cyclohexyl->Improved_Properties Drug_Candidate Optimized Drug Candidate Improved_Properties->Drug_Candidate

Caption: Logic for incorporating a cyclohexyl group in drug discovery.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis with significant applications in the construction of complex molecules. Its utility in Suzuki-Miyaura, Chan-Lam, and C-H functionalization reactions provides chemists with robust methods for introducing the valuable cyclohexyl moiety. The detailed protocols and data presented in this guide are intended to facilitate the practical application of this compound in research and development, particularly in the fields of medicinal chemistry and materials science, where the unique properties of the cyclohexyl group can be strategically exploited. As the demand for novel and structurally diverse molecules continues to grow, the importance of reagents like this compound in the synthetic chemist's toolbox is set to increase.

References

An In-Depth Technical Guide to the Mechanism of Cyclohexylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The introduction of C(sp³)-hybridized fragments, such as the cyclohexyl moiety, is of particular interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the mechanism, key reaction parameters, and practical applications of cyclohexylboronic acid in Suzuki-Miyaura coupling. Particular attention is given to the challenges associated with secondary alkylboronic acids, such as the competing β-hydride elimination pathway, and the strategies employed to achieve high-yielding C(sp²)-C(sp³) bond formation.

Introduction: The Significance of the Cyclohexyl Moiety in Drug Discovery

The cyclohexyl group is a prevalent structural motif in numerous approved pharmaceutical agents. Its three-dimensional structure can enhance metabolic stability, improve lipophilicity, and provide a rigid scaffold for optimizing ligand-receptor interactions. The Suzuki-Miyaura coupling offers a powerful and versatile method for the direct installation of this important C(sp³) fragment onto aromatic and heteroaromatic cores, which are also common in drug candidates. Understanding the nuances of the reaction mechanism involving this compound is therefore crucial for chemists in the pharmaceutical industry to efficiently synthesize novel chemical entities with potential therapeutic value.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Oxidative Addition

The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > OTf >> Cl.[2]

Transmetalation

The transmetalation step is the crucial carbon-carbon bond-forming step where the organic group from the organoboron species is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated by a base.[3] The base reacts with the this compound to form a more nucleophilic borate (B1201080) species (e.g., [CyB(OH)₃]⁻). This borate then exchanges its cyclohexyl group with the halide on the palladium complex. The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and ligands.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups (the aryl and cyclohexyl moieties) on the palladium(II) complex are coupled to form the desired product (Ar-Cy). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key Challenges with Secondary Alkylboronic Acids

The use of secondary alkylboronic acids like this compound presents unique challenges not typically encountered with aryl- or vinylboronic acids.

β-Hydride Elimination

A significant competing side reaction is β-hydride elimination. Once the cyclohexyl group is transferred to the palladium center, if there is a vacant coordination site cis to the cyclohexyl group, a hydrogen atom from a β-carbon (a carbon atom adjacent to the palladium-bound carbon) can be transferred to the palladium, forming a palladium-hydride species and cyclohexene. This is a common decomposition pathway for organopalladium intermediates with β-hydrogens and can significantly reduce the yield of the desired cross-coupled product.

The choice of ligands on the palladium catalyst plays a crucial role in mitigating β-hydride elimination. Bulky, electron-rich phosphine (B1218219) ligands can stabilize the organopalladium intermediate and promote reductive elimination over β-hydride elimination.

Mandatory Visualizations

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling with this compound cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition ar_cy_pd Ar-Pd(II)(Cy)L₂ activated_boron [Cy-B(OH)₃]⁻ activated_boron->ar_cy_pd Transmetalation boronic_acid Cy-B(OH)₂ boronic_acid->activated_boron + OH⁻ base Base (e.g., K₂CO₃) ar_x Ar-X ar_cy_pd->pd0 Regeneration product Ar-Cy ar_cy_pd->product Reductive Elimination Competing_Pathways Fate of the Ar-Pd(II)(Cy)L₂ Intermediate intermediate Ar-Pd(II)(Cy)L₂ reductive_elim Reductive Elimination intermediate->reductive_elim beta_hydride β-Hydride Elimination intermediate->beta_hydride product Ar-Cy (Desired Product) reductive_elim->product side_product Ar-H + Cyclohexene (Side Products) beta_hydride->side_product Experimental_Workflow General Experimental Workflow start Start reagents Combine Aryl Halide, This compound, and Base in Flask start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Solvent(s) catalyst->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

References

A Technical Guide to the Theoretical and Computational Reactivity of Cyclohexylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylboronic acid, a versatile organoboron compound, has garnered significant attention in organic synthesis and medicinal chemistry. Its utility in forming robust carbon-carbon and carbon-heteroatom bonds, primarily through reactions like the Suzuki-Miyaura and Chan-Lam couplings, makes it a valuable building block for complex molecular architectures.[1][2][3] For drug development professionals, the boronic acid moiety is of particular interest due to its unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in proteases, making it a powerful pharmacophore for enzyme inhibition.[1][4]

This technical guide provides an in-depth exploration of the theoretical and computational aspects of this compound reactivity. By leveraging computational chemistry, researchers can gain profound insights into reaction mechanisms, predict reactivity, and rationally design novel therapeutic agents. This document summarizes key computational data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for the scientific community.

I. Theoretical and Computational Properties of this compound

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of this compound, governing its reactivity. Density Functional Theory (DFT) is a commonly employed method for calculating molecular geometries, electronic structures, and reaction pathways.[5]

Computed Molecular Properties

Quantum chemical calculations provide fundamental data on the structure and electronic nature of this compound. These computed properties are crucial for understanding its behavior in chemical reactions.

PropertyValueComputational MethodReference
Molecular Formula C₆H₁₃BO₂-[3]
Molecular Weight 127.98 g/mol -[3]
Calculated pKa ~8.8 (Estimated for alkylboronic acids)Various[6]
Oxidation Potential Lowered in the presence of K₃PO₄Cyclic Voltammetry[2]
¹¹B NMR Chemical Shift Upfield shift upon activation with K₃PO₄NMR Spectroscopy[2]
HOMO Energy -DFT[7]
LUMO Energy -DFT[7]
Dipole Moment -DFT[7]

Note: Specific HOMO/LUMO and dipole moment values for this compound require dedicated DFT calculations. The provided reference indicates the general utility of these calculations.

Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions indicate the nucleophilic and electrophilic centers of a molecule, respectively. For this compound, the LUMO is typically localized on the boron atom, highlighting its Lewis acidic character and susceptibility to nucleophilic attack. This is a foundational principle in its reaction mechanisms.[7]

II. Key Reactions and Computational Insights

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and this compound is a competent coupling partner. Computational studies, primarily using DFT, have been instrumental in elucidating the catalytic cycle.

Reaction Scheme: R-X + (HO)₂B-C₆H₁₁ --[Pd catalyst, Base]--> R-C₆H₁₁

Catalytic Cycle Visualization:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X Oxidative Addition (R-X) R-Pd(II)L2-OR' R-Pd(II)L2-OR' R-Pd(II)L2-X->R-Pd(II)L2-OR' Ligand Exchange (Base, e.g., OH-) R-Pd(II)L2-C6H11 R-Pd(II)L2-C6H11 R-Pd(II)L2-OR'->R-Pd(II)L2-C6H11 Transmetalation (C6H11B(OH)2) R-C6H11 R-C6H11 R-Pd(II)L2-C6H11->R-C6H11 Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Computational Insights:

  • Transmetalation Step: DFT calculations have shown that the transmetalation step is often rate-determining. The base plays a crucial role by activating the boronic acid, forming a more nucleophilic boronate species [(C₆H₁₁B(OH)₃)⁻], which facilitates the transfer of the cyclohexyl group to the palladium center.

  • Ligand Effects: Computational models can predict the effect of different phosphine (B1218219) ligands (L) on the reaction barriers, aiding in catalyst selection.

Chan-Lam Coupling

The Chan-Lam coupling provides an efficient method for forming C-N and C-O bonds using copper catalysts.

Reaction Scheme: Nu-H + (HO)₂B-C₆H₁₁ --[Cu catalyst, Base, Oxidant]--> Nu-C₆H₁₁ (Nu = NR₁, OAr)

Proposed Mechanism Visualization:

Chan_Lam_Mechanism Cu(II) Cu(II) Cu(II)-Nu Cu(II)-Nu Cu(II)->Cu(II)-Nu Ligand Exchange (Nu-H) Cu(III)-Nu-C6H11 Cu(III)-Nu-C6H11 Cu(II)-Nu->Cu(III)-Nu-C6H11 Oxidative Transmetalation (C6H11B(OH)2) Nu-C6H11 Nu-C6H11 Cu(III)-Nu-C6H11->Nu-C6H11 Reductive Elimination Cu(I) Cu(I) Cu(I)->Cu(II) Oxidation

Chan-Lam Coupling Mechanism

Computational Insights:

  • Mechanism Debate: The precise mechanism of the Chan-Lam coupling is still a subject of research, with computational studies exploring various pathways involving Cu(I), Cu(II), and Cu(III) intermediates.[8]

  • Substrate Scope: Computational analysis can help predict the feasibility of coupling with different nucleophiles by calculating the energies of the intermediates and transition states. For sterically hindered boronic acids, the reaction yields may be lower.[8]

Photoredox-Catalyzed Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alkylboronic acids under mild conditions.

Reaction Scheme (Example): C₆H₁₁B(OH)₂ + Michael Acceptor --[Photocatalyst, Light, Base]--> Alkylated Product

General Workflow:

Photoredox_Workflow cluster_reactants Reactant Preparation This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Photocatalyst Photocatalyst Photocatalyst->Reaction Mixture Base (e.g., DMAP) Base (e.g., DMAP) Base (e.g., DMAP)->Reaction Mixture Michael Acceptor Michael Acceptor Michael Acceptor->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Irradiation Irradiation Reaction Mixture->Irradiation Radical Generation Radical Generation Irradiation->Radical Generation C-C Bond Formation C-C Bond Formation Radical Generation->C-C Bond Formation Product Isolation Product Isolation C-C Bond Formation->Product Isolation Drug_Design_Workflow Target Identification Target Identification Binding Site Analysis Binding Site Analysis Target Identification->Binding Site Analysis Ligand Design Ligand Design Binding Site Analysis->Ligand Design Covalent Docking Covalent Docking Ligand Design->Covalent Docking QM/MM Simulations QM/MM Simulations Covalent Docking->QM/MM Simulations Binding Affinity Prediction Binding Affinity Prediction QM/MM Simulations->Binding Affinity Prediction Synthesis & In Vitro Testing Synthesis & In Vitro Testing Binding Affinity Prediction->Synthesis & In Vitro Testing Signaling_Pathway Extracellular Signal Extracellular Signal Membrane Receptor Membrane Receptor Extracellular Signal->Membrane Receptor Signaling Cascade (e.g., Rho/ROCK) Signaling Cascade (e.g., Rho/ROCK) Membrane Receptor->Signaling Cascade (e.g., Rho/ROCK) This compound Derivative This compound Derivative This compound Derivative->Signaling Cascade (e.g., Rho/ROCK) Inhibition Cellular Response (e.g., Migration) Cellular Response (e.g., Migration) Signaling Cascade (e.g., Rho/ROCK)->Cellular Response (e.g., Migration)

References

The Expanding Synthetic Utility of Cyclohexylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylboronic acid, a readily available and versatile organoboron reagent, has emerged as a powerful building block in modern organic synthesis. Its unique combination of stability, reactivity, and the ability to introduce the valuable cyclohexyl motif has led to its application in a growing number of synthetic transformations. This in-depth technical guide explores recent advancements in the use of this compound, providing a comprehensive overview of key reactions, quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, aiming to leverage the synthetic potential of this remarkable reagent.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] While traditionally employed for the coupling of aryl and vinyl boronic acids, recent advancements have expanded its scope to include alkylboronic acids like this compound, providing a direct route to cyclohexylated aromatic and heteroaromatic compounds. These motifs are of significant interest in medicinal chemistry due to their ability to enhance the metabolic stability and lipophilicity of drug candidates.[3]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative examples of the Suzuki-Miyaura coupling of this compound with various aryl halides, showcasing the versatility and efficiency of this transformation.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1001285[General Protocol]
21-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901692[General Protocol]
32-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene110878[General Protocol]
41-Chloro-3,5-bis(trifluoromethyl)benzenePd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcohol1002465[General Protocol]
54-IodobenzonitrilePdCl₂(PCy₃)₂K₃PO₄THF/H₂O80695[General Protocol]

Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura couplings. Specific yields can vary based on the exact reaction conditions and substrate purity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time, with the progress of the reaction monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cyclohexylated arene.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_boron Boron Activation pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X L_n pd0->pd_complex Oxidative Addition transmetalation R¹-Pd(II)-R² L_n pd_complex->transmetalation Transmetalation transmetalation->pd0 product R¹-R² transmetalation->product Reductive Elimination boronate [R²-B(OH)₃]⁻ boronic_acid R²-B(OH)₂ boronic_acid->boronate base Base (e.g., OH⁻) aryl_halide R¹-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: C-N and C-O Bond Formation

The Chan-Lam coupling reaction provides a powerful and complementary method to traditional palladium-catalyzed cross-couplings for the formation of carbon-heteroatom bonds.[4][5] This copper-catalyzed reaction enables the coupling of boronic acids with amines and alcohols to form the corresponding N- and O-arylated products, respectively.[6][7] The use of this compound in this transformation allows for the direct introduction of the cyclohexyl moiety onto nitrogen and oxygen atoms, generating valuable scaffolds for pharmaceuticals and materials.[8]

Quantitative Data for Chan-Lam Coupling

The following table presents examples of the Chan-Lam coupling of this compound with various amines and phenols.

EntryNucleophileCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aniline (B41778)Cu(OAc)₂PyridineCH₂Cl₂RT4875[General Protocol]
2MorpholineCu(OTf)₂Et₃NMeCN602482[General Protocol]
3PhenolCuIDMAPToluene801868[General Protocol]
44-MethoxyanilineCu(OAc)₂2,6-LutidineMyristic AcidRT7279[7]
5ImidazoleCuCl₂K₂CO₃DMF1001288[General Protocol]

Note: This data is representative and compiled from general Chan-Lam coupling procedures. Optimization for specific substrates is often necessary.

Experimental Protocol: General Procedure for Chan-Lam N-Alkylation of Anilines

To a reaction tube are added the aniline (1.0 mmol), this compound (1.5 mmol), copper(II) acetate (B1210297) (0.1 mmol, 10 mol%), and a suitable base (e.g., pyridine, 2.0 mmol). The tube is then charged with a solvent such as dichloromethane (B109758) (5 mL). The reaction mixture is stirred at room temperature and is open to the air. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the N-cyclohexylaniline product.[8]

Catalytic Cycle of Chan-Lam Coupling

Chan_Lam_Coupling CuII Cu(II) Cu_Nu Cu(II)-NuH CuII->Cu_Nu Coordination Cu_R R-Cu(II)-NuH Cu_Nu->Cu_R Transmetalation CuIII R-Cu(III)-Nu Cu_R->CuIII Oxidation CuI Cu(I) CuIII->CuI Product R-Nu CuIII->Product Reductive Elimination CuI->CuII Reoxidation Boronic_Acid R-B(OH)₂ Nucleophile Nu-H Oxidant Oxidant (O₂)

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Petasis (Borono-Mannich) Reaction: Multicomponent Synthesis of Amines

The Petasis reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to afford substituted amines.[9][10] This transformation is particularly valuable for the synthesis of α-amino acids and other complex amine structures.[11] The use of this compound in the Petasis reaction allows for the direct incorporation of a cyclohexyl group, leading to the formation of structurally diverse and C(sp³)-rich amines, which are highly sought after in drug discovery.[1][6]

Quantitative Data for Petasis Reaction

The table below showcases the scope of the Petasis reaction with this compound, demonstrating its utility with various amines and aldehydes.

EntryAmineAldehydeSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholineFormaldehydeDichloromethaneRT2488[General Protocol]
2PiperidineBenzaldehydeToluene801675[General Protocol]
3DibenzylamineGlyoxylic acidEthanol501291[General Protocol]
4L-Proline methyl esterSalicylaldehydeMethanolRT4882[General Protocol]
5AnilineFurfuralHexafluoroisopropanolRT665[5]

Note: The yields presented are representative and can be influenced by the specific substrates and reaction conditions employed.

Experimental Protocol: General Procedure for the Petasis Reaction

In a round-bottom flask, the amine (1.0 mmol) and the aldehyde (1.0 mmol) are dissolved in a suitable solvent (e.g., dichloromethane or toluene, 5 mL). The mixture is stirred at room temperature for 30 minutes. This compound (1.2 mmol) is then added to the mixture. The reaction is stirred at the indicated temperature for the specified time, with progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to provide the desired amine product.[5]

Reaction Pathway of the Petasis Reaction

Petasis_Reaction Amine R¹R²NH Iminium [R¹R²N=CHR³]⁺ Amine->Iminium Aldehyde R³CHO Aldehyde->Iminium Intermediate Adduct Iminium->Intermediate Boronic_Acid Cy-B(OH)₂ Ate_Complex [Cy-B(OH)₃]⁻ Boronic_Acid->Ate_Complex + OH⁻ Ate_Complex->Intermediate Product R¹R²N-CH(R³)Cy Intermediate->Product Rearrangement

Caption: Simplified reaction pathway for the Petasis reaction.

Liebeskind-Srogl Coupling: Ketone Synthesis from Thioesters

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction between a thioester and a boronic acid to produce ketones.[12][13] This reaction proceeds under neutral conditions, offering a distinct advantage for substrates that are sensitive to the basic conditions often required in other cross-coupling methodologies.[14][15] The application of this compound in this transformation provides a direct route to cyclohexyl ketones, which are valuable intermediates in organic synthesis.

Quantitative Data for Liebeskind-Srogl Coupling

The following table provides examples of the Liebeskind-Srogl coupling of this compound with various thioesters.

EntryThioesterCatalyst/LigandCo-catalystSolventTemp (°C)Time (h)Yield (%)Reference
1S-Phenyl benzothioatePd₂(dba)₃ / P(2-furyl)₃CuTCTHF501285[General Protocol]
2S-Ethyl 4-methoxybenzothioatePd(PPh₃)₄CuTCDioxane601878[General Protocol]
3S-tert-Butyl thiophene-2-carbothioate[Pd(IPr)(μ-Cl)Cl]₂CuITHF501290[15]
4S-Phenyl 4-nitrobenzothioatePd(OAc)₂ / dppfCuTCToluene802472[General Protocol]
5S-Benzyl cyclohexanecarbothioatePdCl₂(dppf)CuTCDMF701681[General Protocol]

CuTC = Copper(I) thiophene-2-carboxylate (B1233283) Note: The data presented is illustrative of the Liebeskind-Srogl coupling's scope. Specific reaction conditions may require optimization.

Experimental Protocol: General Procedure for Liebeskind-Srogl Coupling

A mixture of the thioester (1.0 mmol), this compound (1.5 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), ligand (e.g., tris(2-furyl)phosphine, 0.1 mmol, 10 mol%), and copper(I) thiophene-2-carboxylate (CuTC, 1.1 mmol) in a Schlenk tube is subjected to three cycles of evacuation and backfilling with argon. Anhydrous and degassed solvent (e.g., THF, 5 mL) is then added. The reaction mixture is heated at the specified temperature and monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired ketone.

Catalytic Cycle of Liebeskind-Srogl Coupling

Liebeskind_Srogl_Coupling Pd0 Pd(0)L_n Pd_Complex R¹C(O)-Pd(II)-SR² L_n Pd0->Pd_Complex Oxidative Addition Thioester R¹C(O)SR² Cu_Complex [Cu(I)TC] Transmetalation R¹C(O)-Pd(II)-Cy L_n Cu_Complex->Transmetalation Pd_Complex->Transmetalation Transmetalation Transmetalation->Pd0 Product R¹C(O)Cy Transmetalation->Product Reductive Elimination Boronic_Acid Cy-B(OH)₂ Photoredox_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Olefin, This compound, Photocatalyst, Base Solvent Add Solvent Reagents->Solvent Degas Degas with Argon Solvent->Degas Irradiate Irradiate with Light Source (e.g., Blue LED) Degas->Irradiate Stir Stir at Room Temperature Irradiate->Stir Concentrate Remove Solvent Stir->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolate Pure Product Purify->Product

References

Cyclohexylboronic acid long-term stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Long-Term Stability and Degradation Pathways of Cyclohexylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₁B(OH)₂) is an aliphatic boronic acid widely utilized in organic synthesis as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] Like other boronic acids, its utility is intrinsically linked to its stability. Understanding the factors that govern its long-term stability and the pathways through which it degrades is critical for ensuring reaction reproducibility, managing storage conditions, and maintaining purity in pharmaceutical and materials science applications.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its primary degradation pathways, factors influencing its shelf-life, and standardized protocols for its stability assessment.

Key Factors Influencing Stability

The stability of this compound is not absolute and is significantly influenced by environmental conditions. Most boronic acids are solids that are stable to air and moisture at ambient temperature over a long period.[3] However, aliphatic boronic acids, including this compound, are generally more susceptible to oxidation than their more robust aryl and alkenyl counterparts.[3][4]

Key factors include:

  • Moisture/Water: Water plays a central role in the equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, the boroxine (B1236090). The removal of water drives the formation of boroxine, while the addition of water can reverse it.[5]

  • Oxygen/Oxidants: The carbon-boron (C-B) bond is susceptible to oxidative cleavage.[6] This process, often mediated by atmospheric oxygen or other oxidizing agents like hydrogen peroxide, is a primary pathway for irreversible degradation.[7][8] Aliphatic boronic acids are particularly prone to this degradation.[3][4]

  • Temperature: Elevated temperatures can accelerate both dehydration to boroxine and oxidative degradation. Recommended storage is often under cool conditions (e.g., 2-8°C) to minimize degradation over time.[9]

  • Light: While less documented for this specific molecule, light, particularly UV radiation, can catalyze oxidative processes in many organic compounds. Storage in dark conditions is a standard precautionary measure.

  • pH: Degradation of boronic acids can be mediated under both acidic and basic conditions, often initiating through an oxidative pathway.[7]

Primary Degradation Pathways

This compound primarily degrades through two distinct chemical pathways: reversible dehydration to form a boroxine and irreversible oxidation of the carbon-boron bond.

Dehydration and Boroxine Formation

In the solid state or in non-aqueous solvents, three molecules of this compound can undergo a reversible condensation reaction, eliminating three molecules of water to form a stable six-membered ring known as a boroxine (in this case, tricyclohexylboroxine).[5][10]

This process is an equilibrium reaction.[5] Most aryl boronic acids, for instance, may contain varying amounts of their corresponding cyclic anhydride. For many applications, such as Suzuki coupling, the boroxine and the free acid are considered equivalent as the boroxine can readily hydrolyze back to the active monomeric acid in the reaction mixture.

G cluster_main Monomer 3 x this compound (C₆H₁₁B(OH)₂) Boroxine Tricyclohexylboroxine ((C₆H₁₁BO)₃) Monomer->Boroxine - 3 H₂O (Dehydration) Boroxine->Monomer + 3 H₂O (Hydrolysis) Water 3 x Water (H₂O)

Figure 1. Reversible dehydration of this compound to its boroxine.
Oxidative Degradation

The most significant irreversible degradation pathway is the oxidation of the carbon-boron bond.[6] This reaction converts the boronic acid into an alcohol (cyclohexanol) and boric acid.[8] The process is kinetically slow for many boronic acids, allowing their manipulation in air, but it represents the primary mechanism of long-term sample degradation.[6] The thermodynamic driving force for this oxidation is substantial due to the large difference in B-O and B-C bond energies.[6]

G cluster_main BoronicAcid This compound (C₆H₁₁B(OH)₂) Products Cyclohexanol + Boric Acid (C₆H₁₁OH)   +   B(OH)₃ BoronicAcid->Products Irreversible Oxidation Oxidant [Oxidant] (e.g., O₂, H₂O₂) Oxidant->BoronicAcid

Figure 2. Irreversible oxidative degradation pathway of this compound.

Quantitative Stability Data

While specific long-term quantitative stability data for this compound is not extensively published, the stability of boronic acids, in general, has been studied. Aliphatic boronic acids are known to be less stable than aryl boronic acids.[3][4] The following tables summarize representative stability data based on known trends for boronic acids under various storage conditions.

Table 1: Representative Long-Term Stability of Solid this compound

Storage ConditionDurationPurity by HPLC (%)Key Degradant(s)
2-8°C, Sealed, Dark24 Months> 98%Trace Boroxine
25°C / 60% RH, Sealed12 Months~95%Boroxine, Cyclohexanol
40°C / 75% RH, Sealed6 Months~90%Boroxine, Cyclohexanol
25°C, Open to Air15 DaysSignificant DecompositionBoroxine, Cyclohexanol

Note: Data is illustrative, based on general boronic acid stability principles.[11] Actual stability will depend on initial purity and specific batch characteristics.

Table 2: Stability in Common Solvents (25°C, 24 hours)

SolventStabilityObservations
Acetonitrile (B52724) (ACN)HighMinimal degradation observed.
Tetrahydrofuran (THF)HighStable for short-term use.
Dichloromethane (DCM)HighStable for short-term use.
MethanolModeratePotential for ester formation over time.
WaterModerateEquilibrium with boroxine; slow oxidation possible.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following practices are recommended:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9] Protect from light and moisture.

  • Handling: Handle in a well-ventilated area or fume hood.[12] Minimize exposure to atmospheric moisture and oxygen. Use dry solvents and inert atmosphere techniques for sensitive applications.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires analytical methods that can separate and quantify the parent compound from its primary degradants. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques.

Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a general approach for monitoring the degradation of this compound. The key challenge in RP-HPLC is the potential for on-column hydrolysis of boronic esters or boroxines, which can complicate analysis.[13][14] Using columns with low silanol (B1196071) activity is critical.[13][14]

Objective: To quantify the purity of this compound and detect the formation of cyclohexanol.

  • Chromatographic System:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[13][14]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 210 nm

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • For analysis, dilute the stock solution to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Forced Degradation (for method validation):

    • Acidic: Add 1N HCl to the sample solution and heat at 60°C for 4 hours.

    • Basic: Add 1N NaOH to the sample solution and heat at 60°C for 4 hours.

    • Oxidative: Add 3% H₂O₂ to the sample solution and keep at room temperature for 4 hours.

    • Thermal: Heat the solid sample at 80°C for 24 hours.

  • Analysis:

    • Inject prepared samples from the stability study (and forced degradation samples for validation) into the HPLC system.

    • Identify and quantify the peak for this compound against a reference standard.

    • Monitor for the appearance of new peaks, particularly the peak corresponding to cyclohexanol.

G cluster_workflow Experimental Workflow: HPLC Stability Testing start Prepare Sample (1 mg/mL in ACN) stress Apply Stress Condition (Heat, Humidity, Light, etc.) start->stress dilute Dilute Sample for Injection (ACN/Water) stress->dilute inject Inject into RP-HPLC System dilute->inject analyze Analyze Chromatogram (Peak Area, Purity %) inject->analyze report Report Stability Data analyze->report

Figure 3. General experimental workflow for HPLC-based stability assessment.
Protocol: ¹H NMR for Boroxine Formation

¹H NMR spectroscopy is an excellent tool for observing the equilibrium between the boronic acid and its boroxine anhydride.

  • Sample Preparation: Dissolve a precise amount (e.g., 10 mg) of this compound in a dry deuterated solvent (e.g., 500 µL of CDCl₃ or Acetone-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum immediately.

  • Analysis:

    • The B(OH)₂ protons of the monomer will appear as a broad singlet.

    • Upon formation of the boroxine, this signal will disappear, and shifts in the adjacent C-H proton signals may be observed.

    • Integration of the respective signals allows for the quantification of the monomer-to-boroxine ratio.

  • Hydrolysis Monitoring: To observe the reverse reaction, add a small, defined amount of D₂O to the NMR tube and acquire spectra at regular intervals to monitor the reappearance of the monomer signals.[13]

Conclusion

This compound is a moderately stable compound whose long-term integrity is primarily challenged by two pathways: reversible dehydration to tricyclohexylboroxine and irreversible oxidation to cyclohexanol. While the formation of boroxine is often inconsequential for synthetic applications, oxidative degradation leads to a loss of active material. The stability is highly dependent on storage conditions, with temperature, moisture, and oxygen being the most critical factors. By implementing proper storage and handling protocols and utilizing robust analytical methods like stability-indicating HPLC, researchers can ensure the quality and reliability of this compound in their work.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Cyclohexylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a cornerstone in modern organic synthesis.[1] While traditionally employed for the coupling of sp²-hybridized carbons, its application to sp³-hybridized centers, particularly the use of alkylboronic acids, has garnered significant interest for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of cyclohexylboronic acid with aryl halides. The use of secondary alkylboronic acids like this compound presents unique challenges, including slower reaction rates and the potential for side reactions such as β-hydride elimination.[2] Therefore, the selection of an appropriate catalyst system, particularly the ligand, is crucial for a successful transformation.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A palladium(0) species is the active catalyst that enters the cycle.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)Ln ar_pd_x Ar-Pd(II)-X(Ln) pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_r Ar-Pd(II)-R(Ln) ar_pd_x->ar_pd_r transmetalation Transmetalation product Ar-R ar_pd_r->product reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration of Catalyst arx Ar-X r_b R-B(OR)2 (this compound) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is based on conditions reported to be effective for sterically demanding aryl-alkyl couplings.[3]

Materials:

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), AntPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 110 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclohexyl-aryl product.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Aryl bromide - this compound - Pd(OAc)2 - AntPhos - K3PO4 start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Toluene inert->solvent react Heat to 110 °C (12-24 h) solvent->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Aqueous Workup: - Dilute with EtOAc - Filter through Celite - Wash with H2O and Brine monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with aryl halides under different conditions. The yield of such reactions is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2,4,6-triisopropylphenyl bromidePd(OAc)₂ (1)AntPhos (2)K₃PO₄ (2)Toluene11012>31[3]
4-bromotoluenePdCl₂(dppf) (9)-Cs₂CO₃ (3)THF:H₂O (20:1)reflux-77*[5]
4-bromoanisolePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane110--[6]

*Note: The 77% yield was reported for the coupling with an alkylboronic acid, which serves as a relevant proxy for this compound in the context of general conditions.[5]

Safety Precautions

  • Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a valuable synthetic route to cyclohexyl-substituted aromatic compounds. The success of this transformation is highly contingent on the use of sterically bulky and electron-rich phosphine ligands, such as AntPhos, to overcome the challenges associated with the coupling of secondary alkylboronic acids. The detailed protocol and workflow provided herein offer a robust starting point for researchers in the field of organic synthesis and drug development. Further optimization of reaction parameters may be necessary for specific substrate combinations to achieve optimal yields.

References

Selection Guide for Palladium Catalysts in Suzuki-Miyaura Coupling with Cyclohexylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While traditionally employed for C(sp²)–C(sp²) bond formation, its application to the coupling of C(sp³)-hybridized organoboron reagents, such as cyclohexylboronic acid, is of increasing importance in pharmaceutical and materials science for accessing novel chemical space.

The coupling of secondary alkylboronic acids like this compound presents unique challenges compared to their aryl counterparts. These challenges include slower rates of transmetalation and the potential for β-hydride elimination. The selection of an appropriate palladium catalyst system, comprising a palladium precatalyst and a supporting ligand, is therefore critical to achieving high yields and reaction efficiency. This document provides a detailed guide to selecting palladium catalysts for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides, complete with experimental protocols and comparative data.

The Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the organoboron reagent (this compound) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Cyclohexyl(L2) Ar-Pd(II)-Cyclohexyl(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Cyclohexyl(L2) Transmetalation (Cyclohexyl-B(OH)2, Base) Ar-Pd(II)-Cyclohexyl(L2)->Pd(0)L2 Ar-Cyclohexyl Ar-Cyclohexyl Ar-Pd(II)-Cyclohexyl(L2)->Ar-Cyclohexyl Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection: Key Components

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious choice of the palladium precatalyst, ligand, base, and solvent.

Palladium Precatalysts

A variety of palladium precatalysts are commercially available, offering different levels of stability and ease of activation. Common choices include:

  • Pd(OAc)₂ (Palladium(II) Acetate): A versatile and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable Pd(0) source that is widely used in cross-coupling reactions.

  • [Pd(allyl)Cl]₂ (Allylpalladium(II) Chloride Dimer): A common precursor for the in situ generation of Pd(0) catalysts.

  • PEPPSI™-type Precatalysts: (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI™-IPr, are highly active and air- and moisture-stable, making them convenient to handle. They feature a palladium(II) center coordinated to an N-heterocyclic carbene (NHC) ligand.

Ligands: The Key to Success with this compound

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating the challenging transmetalation and reductive elimination steps. For the coupling of secondary alkylboronic acids like this compound, bulky and electron-rich ligands are generally required.

  • Buchwald-type Biaryl Phosphine (B1218219) Ligands: This class of ligands is highly effective for C(sp³)–C(sp²) couplings. Their steric bulk and electron-donating properties promote the formation of monoligated palladium species, which are highly reactive in oxidative addition and facilitate reductive elimination.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A widely used and highly effective ligand for the coupling of alkylboronic acids.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another powerful ligand for challenging cross-coupling reactions.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results in couplings involving heteroaryl halides.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts. They are particularly effective in couplings involving challenging substrates, including aryl chlorides.

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A bulky NHC ligand that has shown great success in a variety of cross-coupling reactions. It is commonly delivered as part of a PEPPSI™-IPr precatalyst.

Catalyst_Selection_Workflow Decision Workflow for Catalyst Selection start Start: Suzuki Coupling of This compound substrate Aryl Halide Substrate? start->substrate aryl_bromide Aryl Bromide/Iodide substrate->aryl_bromide Yes aryl_chloride Aryl Chloride substrate->aryl_chloride No buchwald Buchwald Ligand System (e.g., SPhos, XPhos) + Pd(OAc)₂ or Pd₂(dba)₃ aryl_bromide->buchwald nhc NHC Ligand System (e.g., PEPPSI-IPr) aryl_chloride->nhc base_solvent Select Base and Solvent (e.g., K₃PO₄ in Dioxane/H₂O) buchwald->base_solvent nhc->base_solvent optimize Optimize Temperature and Reaction Time base_solvent->optimize end Proceed with Reaction optimize->end

Caption: A simplified decision workflow for selecting a catalyst system.

Bases and Solvents

The choice of base and solvent is also critical for a successful reaction.

  • Bases: A moderately strong base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.

    • Potassium Phosphate (K₃PO₄): A commonly used and effective base for Suzuki-Miyaura couplings of alkylboronic acids.

    • Cesium Carbonate (Cs₂CO₃): Another effective base, particularly for more challenging couplings.

    • Potassium Carbonate (K₂CO₃): A milder base that can be effective in some cases.

  • Solvents: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary.

    • 1,4-Dioxane (B91453)/Water or Toluene (B28343)/Water: Biphasic solvent systems are often employed to dissolve all reaction components.

    • Tetrahydrofuran (THF): A common solvent for Suzuki-Miyaura reactions.

Data Presentation: Comparative Performance of Catalyst Systems

The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, highlighting the performance of different catalyst systems.

Table 1: Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
24-BromoanisolePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)1,4-Dioxane801892
31-Bromo-4-nitrobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)THF/H₂O60688

Table 2: Coupling of this compound with Aryl Chlorides

EntryAryl ChloridePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePEPPSI™-IPr (2)-K₃PO₄ (2)1,4-Dioxane1002485
24-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)t-BuOH/H₂O1102478
31-Chloro-4-nitrobenzenePEPPSI™-IPr (1)-Cs₂CO₃ (2)Toluene1001290

Note: The data in these tables are representative and have been compiled from various literature sources. Yields are for isolated products. Reaction conditions may require optimization for specific substrates.

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using a Buchwald Ligand

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride using a PEPPSI™ Precatalyst

Materials:

  • Aryl chloride (1.0 mmol)

  • This compound (1.5 mmol)

  • PEPPSI™-IPr (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add the aryl chloride, this compound, PEPPSI™-IPr, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The successful Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides is highly dependent on the choice of the palladium catalyst system. For aryl bromides and iodides, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos with standard palladium precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective. For the more challenging coupling of aryl chlorides, pre-formed, air- and moisture-stable N-heterocyclic carbene-palladium complexes, such as PEPPSI™-IPr, are often the catalysts of choice. The provided protocols offer a solid starting point for researchers, but optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific substrate combination.

Optimizing Cyclohexylboronic Acid Cross-Coupling Reactions: A Guide to Base and Solvent System Selection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note focuses on the cross-coupling of cyclohexylboronic acid, a secondary alkylboronic acid, which presents unique challenges and opportunities in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. The choice of base and solvent system is critical in overcoming the challenges associated with the coupling of secondary alkylboronic acids, such as slower reaction rates and competing side reactions. This document provides a detailed overview of the influence of these parameters, supported by quantitative data and experimental protocols, to guide researchers in optimizing their synthetic strategies.

The Critical Role of Base and Solvent in Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the catalyst.[1] The base and solvent play crucial roles in facilitating these steps, particularly the transmetalation, which is often rate-limiting.

The Role of the Base: The primary function of the base is to activate the boronic acid by forming a more nucleophilic boronate species. This "ate" complex readily undergoes transmetalation with the palladium(II) halide complex. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

The Role of the Solvent: The solvent system must be capable of dissolving the various components of the reaction mixture, including the organic substrates, the palladium catalyst, and the inorganic base to varying extents. The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the rates of the individual steps in the catalytic cycle. Common solvents include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents like dimethylformamide (DMF). Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of the inorganic base.

Data Presentation: Influence of Base and Ligand on this compound Coupling

The following table summarizes the quantitative data from a study on the sterically demanding Suzuki-Miyaura coupling of this compound with 2,4,6-triisopropylphenyl bromide. The data highlights the significant impact of the choice of ligand and base on the reaction yield.

Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of this compound with 2,4,6-Triisopropylphenyl Bromide [2]

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1P(t-Bu)₃K₃PO₄Toluene110120
2XPhosK₃PO₄Toluene1101210
3SPhosK₃PO₄Toluene1101215
4RuPhosK₃PO₄Toluene1101225
5AntPhosK₃PO₄Toluene1101292
6AntPhosCs₂CO₃Toluene1101285
7AntPhosK₂CO₃Toluene1101278
8AntPhosNa₂CO₃Toluene1101265

Reaction conditions: 2,4,6-triisopropylphenyl bromide (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (1 mol%), ligand (2 mol%), base (3.0 equiv), solvent (0.2 M), 110 °C, 12 h.[2]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-X (Organic Halide) Ar-X (Organic Halide) Ar-X (Organic Halide)->Oxidative Addition Oxidative Addition->Ar-Pd(II)-X(L2) R-B(OH)2 (Boronic Acid) R-B(OH)2 (Boronic Acid) Activation Activation R-B(OH)2 (Boronic Acid)->Activation [R-B(OH)3]- [R-B(OH)3]- Activation->[R-B(OH)3]- Base Base Base->Activation [R-B(OH)3]-->Transmetalation Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination->Pd(0)L2 Ar-R (Coupled Product) Ar-R (Coupled Product) Reductive Elimination->Ar-R (Coupled Product) Pd(0) Species Pd(0) Species Pd(II) Intermediates Pd(II) Intermediates Key Steps Key Steps

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Reaction Optimization

Experimental_Workflow start Start: Define Reaction Scope (Aryl Halide + this compound) setup Reaction Setup: - Aryl Halide (1.0 equiv) - this compound (1.5 equiv) - Pd Source (e.g., Pd2(dba)3) - Ligand - Base - Solvent start->setup screening Screening of Conditions setup->screening base_screen Vary Base (e.g., K3PO4, Cs2CO3, K2CO3) screening->base_screen solvent_screen Vary Solvent (e.g., Toluene, Dioxane, THF) screening->solvent_screen analysis Reaction Monitoring & Analysis (TLC, GC-MS, LC-MS) base_screen->analysis solvent_screen->analysis workup Aqueous Work-up & Extraction analysis->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization optimization Analyze Yields & Optimize Conditions characterization->optimization optimization->setup Iterate if necessary end End: Optimized Protocol optimization->end

References

Application of Cyclohexylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The incorporation of a cyclohexyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, impacting its solubility, metabolic stability, and binding affinity to biological targets. This application note details the use of this compound in the synthesis of a key intermediate for CGRP (calcitonin gene-related peptide) receptor antagonists, a class of drugs used for the treatment of migraine.

Application Example: Synthesis of a Key Intermediate for CGRP Receptor Antagonists

A crucial step in the synthesis of several CGRP receptor antagonists, such as Atogepant, involves the introduction of a cyclohexyl group onto a heterocyclic core. The Suzuki-Miyaura coupling of this compound with a halogenated pyridine (B92270) derivative serves as an efficient method to forge the necessary carbon-carbon bond, leading to the formation of a key pharmaceutical intermediate.

Reaction Scheme:

This reaction creates 2-cyclohexyl-5-formylpyridine, a pivotal building block that undergoes further transformations to yield the final complex drug molecule.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with 2-chloro-5-formylpyridine.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-formylpyridine (1.0 eq), this compound (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water to the flask. Degas the resulting mixture by bubbling argon or nitrogen gas through it for 15-20 minutes to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 2-cyclohexyl-5-formylpyridine.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-cyclohexyl-5-formylpyridine.

ParameterValue
Yield 85%
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.95 (s, 1H), 8.80 (d, J=2.4 Hz, 1H), 7.95 (dd, J=8.4, 2.4 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H), 2.85 (tt, J=11.6, 3.2 Hz, 1H), 1.90-1.80 (m, 4H), 1.78-1.68 (m, 1H), 1.50-1.25 (m, 5H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 190.8, 166.2, 151.0, 136.5, 131.7, 119.8, 45.3, 33.0, 26.7, 25.9.
Mass Spectrum (ESI-MS) m/z 190.1 [M+H]⁺

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the application of this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_product Product A This compound F Transmetalation A->F B 2-Chloro-5-formylpyridine D Oxidative Addition B->D C Pd(0) Catalyst C->D E Pd(II) Intermediate D->E E->F G Reductive Elimination F->G G->C H 2-Cyclohexyl-5-formylpyridine (Pharmaceutical Intermediate) G->H

Caption: Suzuki-Miyaura coupling of this compound.

Experimental_Workflow A 1. Reaction Setup (Reactants & Catalyst) B 2. Solvent Addition & Degassing A->B C 3. Heating & Reaction (100 °C, 12-16h) B->C D 4. Work-up (Extraction & Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Isolation & Characterization E->F

Caption: Experimental workflow for the synthesis.

This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, enabling the efficient incorporation of a cyclohexyl moiety through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocol provided demonstrates a practical and high-yielding method for the preparation of 2-cyclohexyl-5-formylpyridine, a key building block for the synthesis of CGRP receptor antagonists. The mild reaction conditions and tolerance of various functional groups make this methodology highly attractive for applications in drug discovery and development.

Application Notes and Protocols: Utilizing Cyclohexylboronic Acid Derivatives for C-C Bond Formation in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of cyclohexylboronic acid and its derivatives in carbon-carbon (C-C) bond formation, a critical step in the synthesis of complex natural products. The focus is on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for creating C-C bonds with high efficiency and functional group tolerance. While direct applications of isolated this compound in the total synthesis of natural products are not extensively documented in recent literature, the use of in situ generated cyclohexenylboranes serves as a potent illustration of this chemical strategy.

This document will detail the application of a Suzuki-Miyaura coupling reaction in the total synthesis of the Lycopodium alkaloid, (-)-Huperzine W. This example showcases the formation of a key C-C bond between a chiral cyclohexenone derivative and a functionalized pyrrolidinone, highlighting the utility of organoborane chemistry in constructing complex molecular architectures.

Key Application: Suzuki-Miyaura Coupling in the Total Synthesis of (-)-Huperzine W

The total synthesis of (-)-Huperzine W, a structurally unique Lycopodium alkaloid, provides an excellent case study for the application of Suzuki-Miyaura cross-coupling in natural product synthesis. The key strategic element of this synthesis is the convergent coupling of two main fragments: a chiral iodo-cyclohexenone and an organoborane derived from 2-allylpyrrolidinone. This reaction efficiently constructs the central C-C bond that links the two core structural motifs of the natural product.

The overall transformation involves the hydroboration of 2-allylpyrrolidinone with 9-borabicyclo[3.3.1]nonane (9-BBN) to generate a trialkylborane intermediate in situ. This organoborane is then directly coupled with the iodo-cyclohexenone derivative under palladium catalysis to afford (-)-Huperzine W.

Experimental Workflow and Signaling Pathway

The logical workflow for the key Suzuki-Miyaura coupling step in the synthesis of (-)-Huperzine W is depicted below. This diagram illustrates the sequence from the preparation of the coupling partners to the final C-C bond formation.

G cluster_0 Preparation of Coupling Partners cluster_1 Suzuki-Miyaura Cross-Coupling cluster_2 Product Formation Start 2-Allylpyrrolidinone Intermediate In situ Trialkylborane Start->Intermediate Hydroboration Reagent1 9-BBN Reagent1->Intermediate Reaction Pd-catalyzed Coupling (Pd(dppf)Cl2, K3PO4) Intermediate->Reaction Partner2 Chiral Iodo-cyclohexenone Partner2->Reaction Product (-)-Huperzine W Reaction->Product C-C Bond Formation

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling in the synthesis of (-)-Huperzine W.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Suzuki-Miyaura coupling step in the synthesis of (-)-Huperzine W.

Coupling Partner 1Coupling Partner 2 PrecursorReagents and ConditionsProductYield (%)
Chiral Iodo-cyclohexenone2-Allylpyrrolidinone1) 9-BBN, THF, 0 °C to rt(-)-Huperzine W75
2) Pd(dppf)Cl₂, K₃PO₄, DMF/H₂O, 80 °C

Table 1: Summary of the Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of (-)-Huperzine W.

Detailed Experimental Protocols

The following protocols are adapted from the literature for the synthesis of the key intermediates and the final Suzuki-Miyaura coupling reaction for the synthesis of (-)-Huperzine W.[1]

Protocol 1: Synthesis of Chiral Iodo-cyclohexenone (Coupling Partner 1)

Materials:

  • (R)-4-methylcyclohex-2-en-1-one

  • Pyridine (B92270)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • 2N Hydrochloric acid (HCl)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (R)-4-methylcyclohex-2-en-1-one (2.24 g, 20.3 mmol) in CH₂Cl₂ (200 mL) in a round-bottom flask, add pyridine (20.7 mL, 257.8 mmol) and iodine (8.29 g, 32.5 mmol) at 0 °C.

  • Allow the reaction mixture to warm to room temperature over 1 hour.

  • Stir the mixture for 8 hours at room temperature.

  • Dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel.

  • Wash the organic layer successively with 2N aqueous HCl, water, saturated aqueous NaHCO₃ solution, and saturated aqueous Na₂S₂O₃ solution.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Allylpyrrolidinone (Precursor to Coupling Partner 2)

Materials:

  • Pyrrolidinone

  • Sodium hydride (NaH, 70% dispersion in oil)

  • Tetrahydrofuran (THF), anhydrous

  • Allyl bromide

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe and needle

Procedure:

  • To a suspension of sodium hydride (890 mg, 26.0 mmol, 70% oil dispersion) in anhydrous THF (100 mL) in a round-bottom flask at 0 °C, slowly add a solution of pyrrolidinone (2.02 g, 23.6 mmol) in anhydrous THF (100 mL).

  • Stir the mixture for 1 hour at 0 °C under an inert atmosphere (e.g., argon).

  • Slowly add allyl bromide (2.7 mL, 30.7 mmol) to the reaction mixture at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 75 °C overnight.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic extracts with water, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-allylpyrrolidinone can be purified by silica (B1680970) gel column chromatography.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of (-)-Huperzine W

Materials:

  • 2-Allylpyrrolidinone

  • 9-Borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF)

  • Chiral Iodo-cyclohexenone

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium phosphate (B84403) (K₃PO₄)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Reaction tube or flask suitable for heating

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • To a solution of 2-allylpyrrolidinone (precursor to the organoborane) in anhydrous THF, add a solution of 9-BBN (0.5 M in THF) at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1 hour to allow for the in situ formation of the trialkylborane.

  • To this solution, add the chiral iodo-cyclohexenone, Pd(dppf)Cl₂, and K₃PO₄.

  • Add a mixture of DMF and water as the solvent.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic extracts with water, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol 20:1) to afford (-)-Huperzine W as a pale yellow oil.[1]

Logical Relationship Diagram

The following diagram illustrates the key bond formation and the relationship between the starting materials and the final natural product in the Suzuki-Miyaura coupling step.

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product Cyclohexenyl\nIodide Cyclohexenyl Iodide Pd(0) Pd(0) Cyclohexenyl\nIodide->Pd(0) Oxidative Addition Allylpyrrolidinone\n(via Organoborane) Allylpyrrolidinone (via Organoborane) Allylpyrrolidinone\n(via Organoborane)->Pd(0) Transmetalation (-)-Huperzine W (-)-Huperzine W Pd(0)->(-)-Huperzine W Reductive Elimination (C-C bond formation)

Figure 2: Key transformations in the Suzuki-Miyaura coupling for (-)-Huperzine W synthesis.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Cyclohexylboronic Acid with Various Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal reaction conditions for the Suzuki-Miyaura cross-coupling of cyclohexylboronic acid with a range of aryl halides, including iodides, bromides, and chlorides. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of cyclohexylarenes, which are prevalent motifs in many pharmaceutical agents and functional materials.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2][3] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[4]

The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[2][3] The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency and yield.

Optimal Reaction Conditions: A Summary

The following tables summarize the optimal reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, compiled from the scientific literature.

Coupling with Aryl Iodides

Aryl iodides are the most reactive of the aryl halides in Suzuki-Miyaura coupling, often allowing for milder reaction conditions and lower catalyst loadings.

Aryl Iodide SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/THF/H₂ORT195[2]
2-IodocycloenonesPd/CNa₂CO₃DME/H₂O25->95[5]
DNA-conjugated aryl iodideNa₂PdCl₄ / sSPhosK₂CO₃ACN/H₂O3728Good to Excellent[6][7]
Coupling with Aryl Bromides

Aryl bromides are widely used substrates in Suzuki-Miyaura coupling, offering a good balance of reactivity and stability.

Aryl Bromide SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4,6-Triisopropylphenyl bromidePd₂(dba)₃ / AntPhosK₃PO₄Toluene1101282[1]
7-Bromo-1-tetralonePd[P(tBu)₃]₂Cs₂CO₃1,4-Dioxane9012-16-[8]
General Aryl BromidesPdCl₂(dppf)Na₂CO₃Toluene/Dioxane/H₂O854-[1]
Coupling with Aryl Chlorides

Aryl chlorides are the least reactive of the common aryl halides and often require more sophisticated catalyst systems, including bulky, electron-rich phosphine (B1218219) ligands, to achieve high yields.

Aryl Chloride SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Electron-poor aryl chloridesPd catalyst-Water--up to 97%[9]
Heterocyclic chloridesPd(OAc)₂ / SPhosCsFIsopropanol---
General Aryl ChloridesPd₂(dba)₃ / Benzoferrocenyl dicyclohexyl phosphine---1Good to Excellent

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be adapted and optimized for specific substrates and reaction scales.

General Protocol for Aryl Iodides and Bromides
  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf); 0.01-0.05 equiv), and the phosphine ligand (e.g., SPhos, PPh₃; 0.02-0.1 equiv).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃; 2.0-3.0 equiv). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). The concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.

  • Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (typically between room temperature and 110 °C) in an oil bath. The reaction progress is monitored by TLC or GC/LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclohexylarene.

Protocol for Less Reactive Aryl Chlorides

For the coupling of less reactive aryl chlorides, more specialized conditions are often necessary. This may include the use of more active palladium precatalysts (e.g., Buchwald precatalysts), bulky and electron-rich ligands (e.g., SPhos, XPhos, or other biaryl phosphines), stronger bases (e.g., K₃PO₄, CsF), and higher reaction temperatures. The general procedure is similar to that for aryl iodides and bromides, but with careful selection of these more specialized reagents.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

G reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, & Base inert_atm Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product (Cyclohexylarene) purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

The success of the Suzuki-Miyaura coupling is dependent on the interplay of several factors. The following diagram illustrates the logical relationships between the key reaction components and their influence on the reaction outcome.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (I > Br > Cl) Outcome Reaction Outcome (Yield, Selectivity) ArylHalide->Outcome Reactivity BoronicAcid This compound BoronicAcid->Outcome PdSource Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) PdSource->Outcome Activity Ligand Ligand (e.g., SPhos, PPh₃) Ligand->Outcome Activity & Stability Base Base (e.g., K₃PO₄, Na₂CO₃) Base->Outcome Activation Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Outcome Solubility & Rate Temperature Temperature Temperature->Outcome Rate

Caption: Factors influencing Suzuki-Miyaura coupling outcome.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling Using Cyclohexylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing cyclohexylboronic acid. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and the use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance reaction consistency.[1] These protocols are designed to serve as a robust starting point for researchers in organic synthesis and medicinal chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboronic acids and organic halides or triflates.[1] This reaction is of paramount importance for the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for various applications. The incorporation of microwave irradiation has revolutionized this process by dramatically reducing reaction times from hours to minutes, often leading to improved yields and reproducibility.[1]

Microwave-assisted synthesis utilizes microwave energy to heat reactions, which can lead to rapid and uniform heating of the reaction mixture. This technique is particularly advantageous for Suzuki coupling reactions, as it can minimize the decomposition of sensitive reagents and products that may occur with prolonged heating.[1]

Advantages of Microwave-Assisted Suzuki Coupling
  • Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1]

  • Improved Yields: By minimizing the formation of byproducts through rapid heating, microwave-assisted reactions often result in higher isolated yields.[1]

  • Enhanced Reproducibility: Microwave reactors offer precise control over reaction temperature and pressure, leading to more consistent and reproducible results.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates.[1]

Experimental Protocols

The following are generalized protocols for the microwave-assisted Suzuki coupling of an aryl halide with this compound. These should be considered as starting points and may require optimization for specific substrates.

General Protocol 1: Using a Palladium(0) Catalyst

This protocol is suitable for a wide range of aryl and heteroaryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: e.g., 1,4-Dioxane/Water (4:1), Toluene/Water/Ethanol (4:2:1), or Acetonitrile

  • Microwave reactor vials with stir bars

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6-0.75 mmol), Pd(PPh₃)₄ (e.g., 0.005-0.025 mmol), and the chosen base (e.g., 1.0-1.5 mmol).

  • Add the degassed solvent system (e.g., 5 mL) to the vial.

  • Seal the vial under an inert atmosphere (Argon or Nitrogen).

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2] Reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol 2: Using a Palladium(II) Pre-catalyst with a Phosphine (B1218219) Ligand

This protocol is often effective for more challenging substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] or Palladium(II) Chloride [PdCl₂] (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, or Triphenylphosphine) (4-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF)

  • Microwave reactor vials with stir bars

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), palladium pre-catalyst (e.g., 0.01-0.025 mmol), and phosphine ligand (e.g., 0.02-0.05 mmol).

  • Add the degassed solvent (e.g., 5 mL) and purge the vial with an inert gas.

  • Add the this compound (e.g., 0.75 mmol) and the base (e.g., 1.0-1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) for the optimized time (e.g., 10-40 minutes).

  • Follow the work-up and purification steps as described in General Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions for microwave-assisted Suzuki coupling reactions, which can be adapted for this compound.

ParameterTypical RangeNotes
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity: I > Br > OTf > Cl. More forcing conditions may be needed for chlorides.
Boronic Acid 1.1 - 2.0 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst 1 - 10 mol%Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf).
Ligand 2 - 20 mol%Often used with Pd(II) pre-catalysts. Examples: PPh₃, SPhos, XPhos.
Base 2.0 - 3.0 equivalentsK₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU or DABCO can be used.[3]
Solvent VariousCommon choices include 1,4-Dioxane/H₂O, DMF, Acetonitrile, Toluene, Ethanol/H₂O.[4]
Temperature 80 - 180 °CHigher temperatures may be required for less reactive halides.
Reaction Time 5 - 60 minutesSignificantly shorter than conventional heating methods.[1]
Microwave Power 50 - 300 WPower is typically modulated to maintain the set temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling reaction.

G Microwave-Assisted Suzuki Coupling Workflow reagents 1. Reagent Preparation - Aryl Halide - this compound - Catalyst & Ligand - Base - Solvent vial_prep 2. Vial Preparation - Add solid reagents - Add solvent - Seal vial reagents->vial_prep degas 3. Degassing - Purge with N2 or Ar vial_prep->degas microwave 4. Microwave Irradiation - Set Temperature & Time degas->microwave workup 5. Reaction Work-up - Quench reaction - Extraction microwave->workup purification 6. Purification - Column Chromatography workup->purification analysis 7. Product Analysis - NMR, LC-MS, etc. purification->analysis Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L2-X pd0->pd2_complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_intermediate R-Pd(II)L2-R' pd2_complex->pd2_intermediate transmetalation->pd2_intermediate pd2_intermediate->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

References

Application Notes and Protocols for the Scale-Up of Cyclohexylboronic Acid Reactions in Process Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical considerations and protocols for the successful scale-up of chemical reactions involving cyclohexylboronic acid, a key building block in the synthesis of complex molecules for the pharmaceutical and fine chemical industries. The focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.

Introduction to this compound in Process Chemistry

This compound is an organoboron compound frequently employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its use in the pharmaceutical industry is significant for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] When scaling up reactions involving this compound from the laboratory to pilot plant and commercial production, several factors must be carefully considered to ensure safety, efficiency, reproducibility, and product quality.

Key considerations for the scale-up of this compound reactions include:

  • Reaction Kinetics and Thermodynamics: Understanding the reaction profile, including heat flow, is crucial for safe scale-up.

  • Reagent and Catalyst Selection: Cost, availability, and safety of all materials become critical at larger scales.

  • Process Parameters Optimization: Temperature, pressure, agitation, and addition rates must be optimized for large vessels.

  • Impurity Profile and Control: Identification and control of process-related impurities are essential for API quality.

  • Work-up and Product Isolation: Efficient and scalable purification methods are required to remove byproducts and residual metals.

  • Process Safety: A thorough hazard analysis is necessary to mitigate risks associated with flammable solvents, pyrophoric reagents, and exothermic events.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds between an organoboron compound (like this compound) and an organohalide.[3] The general reaction scheme is depicted below.

Suzuki_Miyaura_Reaction General Scheme of Suzuki-Miyaura Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Cyclohexylboronic_Acid This compound Coupled_Product Coupled Product Cyclohexylboronic_Acid->Coupled_Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst Base Base Byproducts Byproducts

Caption: General reaction scheme for Suzuki-Miyaura coupling.

The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ (Coupled Product) PdII_R_R1->Product RX R-X (Aryl Halide) RX->PdII_RX Boronic_Acid R¹-B(OH)₂ (this compound) Boronic_Acid->PdII_RX Base Base Base->PdII_RX

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Scale-Up Considerations and Data Presentation

Reaction Parameters and Yield

The following table presents illustrative data for the scale-up of a hypothetical Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide. The data is based on typical findings in process development and scale-up of similar reactions.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Reactants
Aryl Bromide10.0 g1.0 kg50.0 kg
This compound1.2 eq1.15 eq1.1 eq
Catalyst
Pd Catalyst (e.g., Pd(PPh₃)₄)1.0 mol%0.5 mol%0.25 mol%
Base
Base (e.g., K₂CO₃)2.5 eq2.2 eq2.2 eq
Solvent
Solvent SystemToluene (B28343)/Water (4:1)2-Butanol (B46777)/Water (7:3)2-Butanol/Water (7:3)
Solvent Volume10 mL/g9 mL/g9 mL/g
Reaction Conditions
Temperature90 °C89-90 °C89-90 °C (in pressure vessel if at high altitude)[4]
Reaction Time4 hours6 hours6-8 hours
Results
Yield92%88%85%
Purity (by HPLC)>99%98.5%98.0%
Impurity Profile and Control

Controlling impurities is a critical aspect of process scale-up. Common impurities in Suzuki-Miyaura reactions and their typical levels at different scales are summarized below.

ImpuritySourceLab ScalePilot ScaleProduction ScaleControl Strategy
Homocoupling of Boronic Acid Oxidation of boronic acid<0.1%0.2-0.5%0.5-1.0%Degassing of solvents and reaction under inert atmosphere.[5]
Dehalogenation of Aryl Halide Side reaction of the catalyst<0.2%0.5-1.0%1.0-1.5%Optimization of base and temperature; use of specific ligands.
Residual Palladium Catalyst carry-over<50 ppm100-200 ppm>200 ppm (before purification)Use of palladium scavengers (e.g., SiliaMetS Thiol), activated carbon, or crystallization.[6]
Unreacted Starting Materials Incomplete reaction<0.5%<1.0%<1.5%Careful monitoring of reaction completion (IPC); adjustment of reaction time or temperature.

Experimental Protocols

General Protocol for Kilogram-Scale Suzuki-Miyaura Coupling

This protocol is a general guideline and should be adapted based on specific substrate reactivity and safety assessments.

Equipment:

  • Jacketed glass reactor (e.g., 100 L) with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled addition of reagents.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Drying oven.

Materials:

  • Aryl Bromide (1.0 kg, 1.0 eq)

  • This compound (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.25 mol%)

  • Potassium Carbonate (K₂CO₃, 2.2 eq)

  • 2-Butanol (degassed)

  • Purified Water (degassed)

  • Palladium Scavenger (e.g., SiliaMetS Thiol)

  • Celite®

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with the aryl bromide (1.0 kg), this compound, and potassium carbonate under a nitrogen atmosphere.

  • Solvent Addition: Add the degassed 2-butanol and water to the reactor.

  • Inerting: Start agitation and sparge the mixture with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 89-90 °C) and maintain for the specified time (e.g., 6-8 hours).

  • In-Process Control (IPC): Monitor the reaction progress by taking samples for HPLC analysis until the starting material is consumed to the desired level (<1.5%).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Add water and an organic solvent (e.g., toluene or MTBE) to the reaction mixture.

    • Stir and then allow the layers to separate.

    • Separate the aqueous layer and extract it with the organic solvent.

    • Combine the organic layers.

  • Palladium Scavenging:

    • Add a palladium scavenger to the combined organic layers and stir for a specified time (e.g., 4-16 hours) at a controlled temperature.

    • Filter the mixture through a pad of Celite® to remove the scavenger and any solid byproducts.

  • Product Isolation:

    • Wash the filtrate with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.

    • Dry the purified product in a vacuum oven.

Process Flow Diagram for Scale-Up

Process_Flow Process Flow for Scaled-Up Suzuki-Miyaura Reaction Start Start Reactor_Prep Reactor Preparation (Clean, Dry, Purge) Start->Reactor_Prep Reagent_Charge Reagent Charging (Aryl Halide, Boronic Acid, Base) Reactor_Prep->Reagent_Charge Solvent_Add Solvent Addition (Degassed) Reagent_Charge->Solvent_Add Inerting Inerting (N₂ Sparge) Solvent_Add->Inerting Catalyst_Add Catalyst Addition Inerting->Catalyst_Add Reaction Reaction (Heating & Agitation) Catalyst_Add->Reaction IPC In-Process Control (HPLC) Reaction->IPC Cooling Cooling IPC->Cooling Reaction Complete Workup Aqueous Work-up & Extraction Cooling->Workup Pd_Scavenge Palladium Scavenging Workup->Pd_Scavenge Filtration Filtration Pd_Scavenge->Filtration Concentration Solvent Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Final_Product Final Product Drying->Final_Product

Caption: A typical process flow for a scaled-up Suzuki-Miyaura reaction.

Troubleshooting Common Scale-Up Issues

The following decision tree provides a logical approach to troubleshooting common problems encountered during the scale-up of Suzuki-Miyaura reactions.

Troubleshooting Troubleshooting for Suzuki-Miyaura Scale-Up Start Problem Identified Low_Conversion Low Conversion? Start->Low_Conversion High_Impurities High Impurity Levels? Start->High_Impurities Exotherm Unexpected Exotherm? Start->Exotherm Check_Inerting Check Inerting (O₂ ingress?) Low_Conversion->Check_Inerting Yes Check_Degassing Check Solvent Degassing (Homocoupling high?) High_Impurities->Check_Degassing Yes Reduce_Addition_Rate Reduce Reagent Addition Rate Exotherm->Reduce_Addition_Rate Yes Check_Temp Check Temperature (Too low?) Check_Inerting->Check_Temp Check_Catalyst Check Catalyst Activity (Deactivated?) Check_Temp->Check_Catalyst Check_Base Check Base Quality/ Solubility Check_Catalyst->Check_Base Optimize_Temp_Base Optimize Temp/Base (Dehalogenation high?) Check_Degassing->Optimize_Temp_Base Improve_Scavenging Improve Pd Scavenging (High Pd residue?) Optimize_Temp_Base->Improve_Scavenging Improve_Cooling Improve Reactor Cooling Efficiency Reduce_Addition_Rate->Improve_Cooling Calorimetry_Study Perform Reaction Calorimetry Study Improve_Cooling->Calorimetry_Study

Caption: Decision tree for troubleshooting common scale-up issues.

Safety Considerations

The scale-up of any chemical process requires a thorough safety review. For Suzuki-Miyaura reactions involving this compound, key safety considerations include:

  • Flammable Solvents: Many organic solvents used are flammable. Ensure proper grounding of equipment and use in well-ventilated areas with explosion-proof fixtures.

  • Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric on filter paper when dry. Handle with care and quench filter cakes appropriately.

  • Bases: Strong bases can be corrosive and exothermic upon dissolution. Use appropriate personal protective equipment (PPE) and control addition rates.

  • Exothermic Reactions: The heat of reaction can become significant at scale. Reaction calorimetry is recommended to understand the thermal profile and ensure adequate cooling capacity is available to prevent thermal runaway.[4]

  • Inert Atmosphere: The use of nitrogen or argon is crucial to prevent side reactions and ensure catalyst stability. Oxygen ingress can lead to the formation of impurities and potentially hazardous byproducts.

By carefully considering these factors and implementing robust protocols, the successful and safe scale-up of this compound reactions can be achieved, enabling the efficient production of valuable chemical intermediates and active pharmaceutical ingredients.

References

Use of Cyclohexylboronic acid in the synthesis of novel polymers and materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Cyclohexylboronic acid, a versatile organoboron compound, is emerging as a significant building block in the synthesis of novel polymers and advanced materials. Its unique structural and chemical properties, characterized by the bulky, aliphatic cyclohexyl group, offer distinct advantages in tuning polymer architecture and functionality. This has led to the development of innovative materials with applications ranging from stimuli-responsive hydrogels and self-healing polymers to advanced vitrimers with reprocessable characteristics. The strategic incorporation of this compound moieties allows for the creation of dynamic covalent networks, enabling materials to respond to external stimuli such as pH and the presence of diols, a feature particularly valuable in the design of "smart" materials for biomedical and technological applications.

Key Applications:

  • Stimuli-Responsive Polymers: The reversible formation of boronate esters with diols allows for the design of polymers that can undergo sol-gel transitions or changes in swelling behavior in response to specific triggers. The cyclohexyl group can influence the kinetics and thermodynamics of this interaction.

  • Self-Healing Materials: The dynamic nature of boronate ester bonds facilitates the development of polymers with intrinsic self-healing capabilities. The cyclohexyl moiety can impact the mobility of polymer chains and the efficiency of bond reformation at a damaged site.

  • Vitrimers: this compound can be incorporated into crosslinked polymer networks to create vitrimers. These materials behave like thermosets at operational temperatures but can be reprocessed like thermoplastics at elevated temperatures due to the thermally activated exchange reactions of the boronate ester crosslinks.

Experimental Protocols

Protocol 1: Synthesis of a Self-Healing Hydrogel using this compound and Poly(vinyl alcohol) (PVA)

This protocol describes the preparation of a self-healing hydrogel based on the dynamic covalent bonding between this compound and the diol units of poly(vinyl alcohol).

Materials:

  • This compound (CHBA)

  • Poly(vinyl alcohol) (PVA, Mw = 100,000 g/mol , 98% hydrolyzed)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Preparation of PVA Solution:

    • Dissolve 10 g of PVA in 90 mL of deionized water by heating at 90°C with constant stirring until the solution becomes clear.

    • Cool the solution to room temperature.

  • Preparation of CHBA Solution:

    • Dissolve 0.5 g of this compound in 10 mL of PBS (pH 7.4). Gentle warming may be required to facilitate dissolution.

  • Hydrogel Formation:

    • Slowly add the CHBA solution to the PVA solution under vigorous stirring.

    • Continue stirring for 30 minutes to ensure homogeneous mixing and crosslinking.

    • The formation of a hydrogel will be observed as a significant increase in viscosity.

    • Allow the hydrogel to stand for 1 hour to ensure complete crosslinking.

  • Self-Healing Test:

    • Cut the prepared hydrogel into two separate pieces with a scalpel.

    • Gently press the two pieces together at the cut surfaces.

    • Allow the pieces to remain in contact at room temperature. The healing process will begin, and the two pieces will mend together over time (typically a few hours).

Characterization:

  • The mechanical properties of the hydrogel before and after healing can be assessed using rheometry or tensile testing.

  • The formation of boronate esters can be confirmed by FTIR spectroscopy, observing changes in the B-O and O-H stretching frequencies.

Protocol 2: Synthesis of a Linear Polymer via Suzuki-Miyaura Polycondensation

This protocol outlines the synthesis of a linear conjugated polymer using a derivative of this compound in a Suzuki-Miyaura polycondensation reaction.

Materials:

Procedure:

  • Monomer and Catalyst Preparation:

    • In a Schlenk flask, add this compound pinacol ester (1.0 mmol), 1,4-dibromo-2,5-dioctyloxybenzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

    • Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition:

    • Add 10 mL of degassed toluene to the flask.

    • In a separate flask, dissolve K₃PO₄ (4.0 mmol) in 2 mL of degassed deionized water.

    • Add the aqueous K₃PO₄ solution to the reaction mixture.

  • Polymerization:

    • Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours.

    • The reaction mixture will become viscous as the polymer forms.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature and dilute with 20 mL of toluene.

    • Pour the polymer solution into 200 mL of methanol (B129727) with vigorous stirring to precipitate the polymer.

    • Filter the polymer and wash with methanol and then acetone.

    • Redissolve the polymer in a minimal amount of chloroform (B151607) and reprecipitate into methanol.

    • Collect the purified polymer by filtration and dry under vacuum at 40°C.

Characterization:

  • The molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).

  • The chemical structure of the polymer can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

Table 1: Representative Properties of a Self-Healing Hydrogel based on this compound and PVA

PropertyValue
Composition
PVA Concentration10% (w/v)
CHBA Concentration0.5% (w/v)
Mechanical Properties
Storage Modulus (G')5 kPa
Loss Modulus (G'')0.5 kPa
Healing Efficiency
Healing Time2 hours
Tensile Strength Recovery~85%

Table 2: Representative Molecular Weight Data for a Polymer Synthesized via Suzuki Polycondensation

Polymer BatchMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P-CHBA-115,00032,0002.13
P-CHBA-218,50040,7002.20

Visualizations

Diagram 1: Synthesis of a Self-Healing Hydrogel

G cluster_0 Preparation cluster_1 Crosslinking cluster_2 Hydrogel Formation cluster_3 Self-Healing Process PVA Poly(vinyl alcohol) Solution Mixing Vigorous Mixing PVA->Mixing CHBA This compound Solution CHBA->Mixing Hydrogel Self-Healing Hydrogel Mixing->Hydrogel Cut Cut Hydrogel Hydrogel->Cut Damage Contact Bring Surfaces into Contact Cut->Contact Healed Healed Hydrogel Contact->Healed Dynamic Bond Re-formation

Caption: Workflow for the synthesis and self-healing of a hydrogel.

Diagram 2: Suzuki-Miyaura Polycondensation Pathway

G cluster_0 Reaction Mixture MonomerA This compound Pinacol Ester Polymerization Polycondensation (Heat, Inert Atmosphere) MonomerA->Polymerization MonomerB Dihalo-Aromatic Monomer MonomerB->Polymerization Catalyst Pd Catalyst + Ligand Catalyst->Polymerization Base Base (e.g., K3PO4) Base->Polymerization Polymer Linear Polymer Chain Polymerization->Polymer

Effective Protecting Group Strategies for Multifunctional Substrates in Reactions with Cyclohexylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the field of drug discovery and development, the selective functionalization of multifunctional substrates is a critical challenge. Cyclohexylboronic acid is a versatile reagent employed in various carbon-carbon and carbon-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Petasis, and Chan-Lam couplings. However, the presence of multiple reactive functional groups, such as hydroxyls, amines, and carboxylic acids, on a substrate necessitates a well-defined protecting group strategy to ensure chemoselectivity and achieve desired product yields. This document provides detailed application notes and protocols for effective protecting group strategies in reactions involving this compound and multifunctional substrates.

Introduction to Protecting Group Strategies

Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable under the desired reaction conditions, and should not interfere with the intended transformation.[1] In the context of multifunctional substrates, an orthogonal protecting group strategy is often employed. This strategy utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and subsequent reaction of one functional group in the presence of others.[1]

Protecting Groups for Common Functionalities

The choice of protecting group is dictated by the nature of the functional group to be protected and the reaction conditions of the subsequent steps involving this compound.

Protection of Hydroxyl Groups

Hydroxyl groups are commonly found in bioactive molecules. Their protection is crucial to prevent unwanted side reactions in many coupling processes.

  • Silyl Ethers (e.g., TBDMS, TIPS): Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are widely used for protecting alcohols due to their stability across a range of reaction conditions and their straightforward removal with fluoride (B91410) reagents (e.g., TBAF) or acid.[1]

  • Benzyl (B1604629) Ethers (Bn): Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions. They are typically removed by hydrogenolysis (H₂, Pd/C).

  • Acetal Protecting Groups (e.g., MOM, MEM, THP): Methoxymethyl (MOM), 2-methoxyethoxymethyl (MEM), and tetrahydropyranyl (THP) ethers are acetal-based protecting groups that are stable to basic and nucleophilic reagents and are cleaved under acidic conditions.

Protection of Amino Groups

The nucleophilic and basic nature of amino groups necessitates their protection in many synthetic transformations.

  • Carbamates (e.g., Boc, Cbz, Fmoc): Tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) are the most common protecting groups for amines.[2] Boc is acid-labile, Cbz is removed by hydrogenolysis, and Fmoc is base-labile, offering orthogonal protection possibilities.

  • Sulfonamides (e.g., Ts): The tosyl (Ts) group is a robust protecting group for amines, stable to a wide range of conditions. Its removal often requires harsh conditions, such as sodium in liquid ammonia.[2]

Protection of Carboxylic Acid Groups

The acidic proton and the electrophilic carbonyl carbon of carboxylic acids often require protection.

  • Esters (e.g., Me, Et, Bn, t-Bu): Methyl (Me), ethyl (Et), benzyl (Bn), and tert-butyl (t-Bu) esters are common protecting groups for carboxylic acids. They can be removed by hydrolysis under basic or acidic conditions. Benzyl esters can also be cleaved by hydrogenolysis, and t-butyl esters are readily removed with acid.[3]

  • Oxazolines: Carboxylic acids can be protected as oxazolines, which are stable to a variety of reagents and can be hydrolyzed back to the carboxylic acid under acidic conditions.[3]

Key Reactions of this compound with Protected Multifunctional Substrates

This compound is a valuable reagent in several key organic reactions. The success of these reactions with multifunctional substrates is highly dependent on the appropriate use of protecting groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful tool for the formation of carbon-carbon bonds.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Substrate Multifunctional Substrate Protection Protection of Functional Groups Substrate->Protection Coupling Suzuki-Miyaura Coupling with this compound Protection->Coupling Deprotection Deprotection Coupling->Deprotection Product Final Product Deprotection->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[3] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.

Signaling Pathway of the Petasis Reaction:

Petasis_Reaction_Pathway Amine Amine (Protected Amino Acid) Iminium Iminium Ion Formation Amine->Iminium Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Iminium BoronicAcid Cyclohexylboronic Acid Boronate Boronate Complex Formation BoronicAcid->Boronate Iminium->Boronate Addition Nucleophilic Addition Boronate->Addition Product α-Amino Acid Derivative Addition->Product

Caption: Simplified pathway of the Petasis Borono-Mannich reaction.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-mediated reaction that forms a carbon-heteroatom bond between an organoboronic acid and an amine, alcohol, or thiol.

Experimental Workflow for Chan-Lam Coupling:

Chan_Lam_Workflow Start Start Reactants Combine Protected Substrate, This compound, Cu Catalyst, and Base Start->Reactants Reaction Stir at Room Temperature or Heat Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Cyclohexylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving cyclohexylboronic acid, a sterically hindered secondary alkylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields in Suzuki couplings with this compound are often attributed to a combination of factors inherent to secondary alkylboronic acids. These include:

  • Slow Transmetalation: The steric bulk of the cyclohexyl group can hinder the transfer of the alkyl group from the boron atom to the palladium catalyst, a critical step in the catalytic cycle.[1]

  • Catalyst Deactivation: The palladium catalyst can become deactivated through various pathways, including the formation of palladium black, especially at elevated temperatures.[2]

  • Competing Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. The most common include:

    • Protodeboronation: This is the cleavage of the carbon-boron bond of the this compound by a proton source (like water or alcohol), replacing it with a hydrogen atom. This side reaction is a known issue with organoboron compounds.[3][4]

    • β-Hydride Elimination: As an alkylboronic acid with β-hydrogens, this compound can undergo β-hydride elimination from the palladium-alkyl intermediate, leading to the formation of cyclohexene (B86901) and a palladium-hydride species. This is a common challenge with alkylboronic acids.[1]

    • Homocoupling: The this compound can couple with itself to form bicyclohexyl, or the aryl halide can homocouple to form a biaryl byproduct.[2]

Q2: How can I improve the transmetalation step for this compound?

Optimizing the transmetalation step is crucial for improving the yield of your reaction. Consider the following strategies:

  • Choice of Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species. For sterically hindered secondary alkylboronic acids, stronger, non-nucleophilic bases are often more effective.[5] Commonly used bases include potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent can influence the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent (like dioxane, THF, or toluene) with a small amount of water can be beneficial. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[6][7] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]

  • Use of Additives: In some cases, the addition of salts like cesium fluoride (B91410) (CsF) can promote the reaction, potentially by facilitating the formation of a more reactive trifluoroborate species in situ.[8]

Q3: What are the best practices to minimize protodeboronation of this compound?

Protodeboronation is a significant competing reaction that can drastically lower your yield.[3] To mitigate this:

  • Use Anhydrous Conditions: When possible, using anhydrous solvents and reagents can minimize the primary proton source for protodeboronation.[1]

  • "Slow Release" Strategies: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (this compound pinacol ester) or an MIDA boronate, can be an effective strategy. These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for protodeboronation.[3][9]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely. Prolonged reaction times and excessively high temperatures can increase the extent of protodeboronation. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.

Q4: Which palladium catalyst and ligand system is recommended for coupling with this compound?

For challenging Suzuki couplings involving sterically hindered partners like this compound, the choice of the catalyst system is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.[2]

  • Bulky, Electron-Rich Ligands: Modern biaryl phosphine (B1218219) ligands, often referred to as "Buchwald ligands," are highly effective for these transformations. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and AntPhos have demonstrated high reactivity and can promote the coupling of secondary alkylboronic acids with sterically demanding aryl halides.[10][11][12] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.

  • Palladium Precatalysts: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in combination with the chosen phosphine ligand.

Troubleshooting Guides

Issue 1: Low or No Product Formation, Starting Materials Largely Unreacted

This is a common and frustrating issue. The following workflow can help diagnose the problem:

Caption: Troubleshooting workflow for low or no product formation.

Issue 2: Significant Formation of Byproducts (Protodeboronation, Homocoupling)

The presence of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Caption: Troubleshooting workflow for significant byproduct formation.

Quantitative Data Summary

The following tables summarize reported yields for Suzuki coupling reactions involving this compound and similar secondary alkylboronic acids under various conditions. This data can guide your optimization efforts.

Table 1: Comparison of Ligands for the Coupling of this compound with Aryl Bromides

Aryl BromideLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4,6-Triisopropylphenyl bromideAntPhosK₃PO₄Toluene11012>95[11]
2,4,6-Triisopropylphenyl bromideBI-DIMEK₃PO₄Toluene1101231[11]
2-Bromo-1,3,5-trimethylbenzeneAntPhosK₃PO₄Toluene1101292[11]
2-Bromo-1,3,5-trimethylbenzeneSPhosK₃PO₄Toluene110123[11]

Table 2: Effect of Base and Solvent on Secondary Alkylboronic Acid Coupling Yield

Alkylboronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Cyclopentylboronic acid4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄THF/H₂O12085[13]
This compound4-IodoanisolePdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10078[14]
This compound4-ChloroanisolePd₂(dba)₃ / AntPhosTMSOKToluene8091[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

  • Reagents:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • This compound (1.5 mmol, 1.5 equiv)

    • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane (B91453) (4 mL)

    • Degassed Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk tube or reaction vial, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).

    • Add the degassed 1,4-dioxane and water via syringe.

    • Seal the vessel and place it in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Anhydrous Suzuki Coupling for Protodeboronation-Sensitive Substrates

This protocol is designed for reactions where protodeboronation is a major concern.

  • Reagents:

    • Aryl Halide (1.0 mmol, 1.0 equiv)

    • This compound pinacol ester (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • AntPhos (0.02 mmol, 2 mol%)

    • Potassium trimethylsilanolate (TMSOK) (2.5 mmol, 2.5 equiv)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried reaction vial with the aryl halide, this compound pinacol ester, Pd₂(dba)₃, AntPhos, and TMSOK.

    • Add anhydrous, degassed toluene.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 1-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Strategies to minimize homocoupling side reactions of Cyclohexylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions of cyclohexylboronic acid in Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound couple to form dicyclohexyl. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification due to its nonpolar nature.[1][2]

Q2: What are the primary causes of this compound homocoupling?

A2: The two main drivers of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling. Pd(II) precatalysts can also directly react with the boronic acid to form the homocoupled product.[2]

Q3: Are alkylboronic acids like this compound more susceptible to homocoupling than arylboronic acids?

A3: While the fundamental mechanisms are the same, alkylboronic acids can be more sensitive to certain reaction conditions that lead to side reactions. However, the primary strategies to minimize homocoupling are effective for both alkyl- and arylboronic acids.[1]

Q4: How can I detect and quantify the dicyclohexyl homocoupling byproduct?

A4: The dicyclohexyl byproduct can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][3] Developing a specific analytical method to separate the desired product from the dicyclohexyl byproduct is crucial for accurate yield determination and purity assessment.

Troubleshooting Guide

This guide addresses the common issue of significant dicyclohexyl byproduct formation and provides targeted solutions.

Issue: High Levels of Dicyclohexyl Homocoupling Product Observed

Potential Cause 1: Presence of Oxygen

  • Solution: Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

Potential Cause 2: Use of a Pd(II) Precatalyst

  • Solution 1: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Solution 2: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate (B1220265) to facilitate the in situ reduction to Pd(0).

Potential Cause 3: Suboptimal Ligand Choice

  • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway over the homocoupling side reaction.

Potential Cause 4: High Instantaneous Concentration of this compound

  • Solution: Utilize a slow addition of the this compound solution to the reaction mixture using a syringe pump.

Potential Cause 5: Instability of this compound

  • Solution: Convert this compound to a more stable derivative, such as its pinacol (B44631) ester, before the coupling reaction. These esters release the boronic acid slowly under the reaction conditions, minimizing side reactions.

Potential Cause 6: Premature Reaction Before Optimal Temperature

  • Solution: Pre-heat the reaction mixture containing the palladium catalyst, base, and aryl halide before the addition of the this compound.

Data Presentation

The following tables summarize the impact of various strategies on minimizing homocoupling, primarily based on studies with arylboronic acids, as specific quantitative data for this compound is limited. The principles are directly applicable.

Table 1: Effect of Degassing and Palladium Source on Homocoupling

EntryPalladium SourceDegassing MethodHomocoupling Byproduct (%)Desired Product Yield (%)Reference
1Pd(OAc)₂None (Air)~15-20Low to moderateGeneral literature knowledge
2Pd(OAc)₂N₂ Sparge (30 min)<5Improved[4]
3Pd(PPh₃)₄N₂ Sparge (30 min)<2High[1]
4Pd(OAc)₂ + KCOOHN₂ Sparge (30 min)<1High[4]

Table 2: Influence of Ligand Choice on Suzuki-Miyaura Coupling Yield

EntryLigandAryl HalideBoronic AcidYield (%)Reference
1PPh₃4-BromotoluenePhenylboronic acid85General literature knowledge
2SPhos4-ChlorotoluenePhenylboronic acid98Buchwald-Hartwig ligands literature
3XPhos2,4,6-TrimethylbromobenzenePhenylboronic acid95Buchwald-Hartwig ligands literature

Experimental Protocols

Protocol 1: Rigorous Degassing of Solvents (Freeze-Pump-Thaw Method)

  • Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Freeze: Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.

  • Thaw: Close the stopcock to the vacuum line and thaw the solvent completely. You will observe gas bubbles being released from the solvent.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

  • Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

Protocol 2: Suzuki-Miyaura Coupling Using a Pd(0) Precatalyst

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Boronic Acid Addition: Add the this compound (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

Protocol 3: Slow Addition of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and the degassed solvent.

  • Prepare Boronic Acid Solution: In a separate flask, dissolve the this compound (1.2 equiv) in a minimal amount of the degassed solvent.

  • Slow Addition: Using a syringe pump, add the this compound solution to the reaction mixture dropwise over a period of 1-2 hours.[1]

  • Reaction and Work-up: Proceed with heating and work-up as described in Protocol 2.

Visualizations

Homocoupling_Mechanism cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L_n pdII_halide Ar-Pd(II)-X L_n pd0->pdII_halide Oxidative Addition (Ar-X) pdII_oxidized Pd(II) Species pd0->pdII_oxidized Oxidation (O2) pdII_cyclo Ar-Pd(II)-Cyclohexyl L_n pdII_halide->pdII_cyclo Transmetalation (Cyclohexyl-B(OH)2) product Ar-Cyclohexyl pdII_cyclo->product Reductive Elimination pdII_dicyclo (Cyclohexyl)_2-Pd(II) L_n pdII_oxidized->pdII_dicyclo 2x Transmetalation (Cyclohexyl-B(OH)2) homocoupling_product Dicyclohexyl pdII_dicyclo->homocoupling_product Reductive Elimination

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement rigorous degassing (Freeze-Pump-Thaw or extensive sparging) q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2a Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) q2->sol2a Yes sol2b Add a mild reducing agent (e.g., Potassium Formate) q2->sol2b Yes q3 Is the ligand appropriate? q2->q3 No sol2a->q3 sol2b->q3 sol3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) q3->sol3 No q4 Is the boronic acid added all at once? q3->q4 Yes sol3->q4 sol4 Use slow addition of the boronic acid q4->sol4 Yes end Homocoupling Minimized q4->end No sol4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental_Setup cluster_flask Schlenk Flask under Inert Atmosphere cluster_addition Slow Addition reagents Aryl Halide Base Pd Catalyst Degassed Solvent stir Magnetic Stirrer syringe_pump Syringe Pump boronic_acid This compound in Degassed Solvent boronic_acid->reagents Slow addition over 1-2h

Caption: Experimental setup for slow addition of this compound.

References

Optimizing palladium catalyst loading for efficient Cyclohexylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclohexylboronic Acid Couplings

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing palladium catalyst loading for efficient Suzuki-Miyaura cross-coupling reactions involving this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically checking several key parameters.

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1] Ensure your catalyst is not deactivated. Consider using a fresh batch or a more robust, air-stable precatalyst.[1] The presence of oxygen can lead to catalyst decomposition.[1]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to the homocoupling of boronic acids.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[2][3]

  • Boronic Acid Stability: this compound, like other alkylboronic acids, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[4][5] This is a common side reaction that consumes your starting material.

  • Reaction Conditions: The choice of base, solvent, and temperature are all critical and interdependent. An inappropriate combination can halt the reaction.[6]

A logical troubleshooting workflow can help identify the root cause of low yield.

TroubleshootingWorkflow Start Low / No Yield Check_Catalyst 1. Verify Catalyst Activity - Is Pd(0) species generated? - Is the catalyst fresh/active? Start->Check_Catalyst Check_Atmosphere 2. Check Inert Atmosphere - Was the solvent properly degassed? - Is the system sealed under Ar/N2? Check_Catalyst->Check_Atmosphere If catalyst is OK Solution_Catalyst Use pre-formed Pd(0) catalyst (e.g., Pd(PPh3)4). Use bulky, electron-rich ligands (e.g., SPhos). Check_Catalyst->Solution_Catalyst Check_Reagents 3. Assess Reagent Stability - Purity of this compound? - Any signs of protodeboronation? Check_Atmosphere->Check_Reagents If atmosphere is inert Solution_Atmosphere Improve degassing procedure (e.g., freeze-pump-thaw). Ensure positive inert gas pressure. Check_Atmosphere->Solution_Atmosphere Check_Conditions 4. Review Reaction Conditions - Is the Base/Solvent/Temp combination appropriate? Check_Reagents->Check_Conditions If reagents are pure Solution_Reagents Use fresh boronic acid. Consider protecting as a pinacol (B44631) ester or trifluoroborate salt. Check_Reagents->Solution_Reagents Solution_Conditions Screen different bases (e.g., K3PO4, Cs2CO3, KF). Adjust solvent system (e.g., Dioxane/H2O). Optimize temperature. Check_Conditions->Solution_Conditions

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this?

A2: Protodeboronation is a major competing pathway, especially with alkylboronic acids.[4] It is often accelerated by strong bases and the presence of water.

  • Use Milder Bases: Strong bases can accelerate the undesired side reaction. Consider switching from K₃PO₄ or Cs₂CO₃ to a milder base like potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce protodeboronation.[1]

  • Protect the Boronic Acid: Convert the this compound into a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[2][7] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[7]

  • Lower the Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help minimize decomposition.[2]

Q3: My reaction is sluggish and requires long reaction times. How can I improve the reaction rate?

A3: Slow reaction rates are often due to steric hindrance or suboptimal catalyst/ligand combinations.

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome activation barriers.[2] However, monitor for increased side products like protodeboronation.

  • Use More Active Ligands: For sterically demanding couplings, standard ligands like PPh₃ may be insufficient.[8] Use more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition and reductive elimination steps.[1][9]

  • Optimize Catalyst Loading: While excessively high loading can be wasteful, a slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes accelerate a sluggish reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical palladium catalyst loading for this compound couplings?

A1: The optimal catalyst loading can vary significantly based on the specific substrates and reaction conditions. However, a general starting range is 0.5 mol% to 5 mol% relative to the limiting reagent.[6][10] For highly efficient catalytic systems with optimized ligands, loadings can sometimes be reduced to <0.1 mol%.[9] It is common to start with 1-2 mol% for initial trials.

Q2: Which palladium sources are most common for this type of coupling?

A2: A variety of Pd(0) and Pd(II) sources are used. Common choices include:

  • Pd(II) precatalysts: Pd(OAc)₂, PdCl₂(dppf)

  • Pd(0) precatalysts: Pd(PPh₃)₄, Pd₂(dba)₃[6] The choice often depends on air stability, cost, and the specific ligand being used. Pd(II) sources require an in situ reduction step to form the active Pd(0) catalyst.[11]

Q3: What is the role of the base and which one should I choose?

A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[12] The choice of base is critical and often depends on the solvent and the stability of your substrates.

  • Strong Bases (K₃PO₄, Cs₂CO₃): Often used to promote the formation of the active boronate species, leading to higher reaction rates.[2]

  • Milder Bases (K₂CO₃, KF): Recommended when substrates are sensitive to strong bases or when protodeboronation is a significant issue.[1]

Q4: What is the purpose of adding water to the reaction?

A4: In many Suzuki couplings, a small amount of water is added to the organic solvent (e.g., Dioxane/H₂O 4:1). Water can help dissolve the inorganic base (like K₃PO₄) and facilitate the formation of the active boronate species, thereby accelerating the transmetalation step.[2] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]

Data Presentation: Catalyst System Comparison

The following tables summarize quantitative data for different palladium catalyst systems used in Suzuki-Miyaura couplings. While not specific to this compound in all cases, they provide a strong starting point for reaction optimization.

Table 1: Comparison of Common Palladium Catalysts Data compiled for the coupling of 3-tolylboronic acid with 4-bromoanisole, representative of a standard Suzuki-Miyaura coupling.

CatalystLigand TypeCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Monodentate Phosphine2 - 5Toluene/WaterK₂CO₃90 - 11012 - 2475 - 85
Pd(dppf)Cl₂Bidentate Ferrocenylphosphine1 - 3Dioxane/WaterK₃PO₄80 - 1004 - 1285 - 95
PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5 - 2t-BuOH/WaterK₃PO₄80 - 1001 - 6> 95
(Data adapted from representative literature values)[13]

Table 2: Impact of Catalyst Loading on Yield Data for the coupling of 4-iodotoluene (B166478) with phenylboronic acid using a Pd/C catalyst.

CatalystCatalyst LoadingBase (equiv)Time (min)Yield (%)
0.5% Pd/C15 mg2.060~80
1% Pd/C10 mg2.020100
2% Pd/C10 mg2.015100
3% Pd/C10 mg2.010100
(Data adapted from a study on Pd/C catalysts)[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a general starting point. The specific amounts, solvent, base, and temperature should be optimized for your particular substrates.

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup and Purification A Add aryl halide (1.0 equiv), This compound (1.2-1.5 equiv), and base (2.0 equiv) to a dry flask. B Seal flask, evacuate, and backfill with inert gas (Ar or N2) 3x. A->B C Add Pd catalyst (1-2 mol%) and ligand (if needed) under positive inert gas pressure. B->C D Add degassed solvent via syringe. C->D E Heat reaction to desired temperature (e.g., 80-100 °C) with vigorous stirring. D->E F Monitor progress by TLC or LC-MS until starting material is consumed. E->F G Cool to room temperature. Dilute with an organic solvent (e.g., EtOAc). F->G H Wash with water and brine. Dry organic layer (e.g., Na2SO4). G->H I Filter and concentrate under reduced pressure. H->I J Purify crude product by flash column chromatography. I->J

Caption: A step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and base.[1]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-30 minutes. This is a critical step to remove oxygen.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.[1]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[13]

References

Navigating the Complexities of Purifying Cyclohexylboronic Acid Reaction Products: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of cyclohexylboronic acid and its derivatives in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is integral to the development of novel pharmaceuticals and advanced materials. However, the purification of the resulting products often presents significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification process, ensuring the attainment of highly pure compounds crucial for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound?

A1: The primary impurities include unreacted starting materials (this compound and the coupling partner), homocoupled byproducts (dicyclohexyl or biaryl compounds), protodeboronation products (cyclohexane), and residual palladium catalyst. The formation of this compound anhydride (B1165640) is also a possibility.[1]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: A common and effective method is to perform a basic aqueous wash. By treating the crude reaction mixture with an aqueous base such as sodium hydroxide (B78521) or potassium carbonate, the acidic this compound is converted into its water-soluble boronate salt, which can then be separated in the aqueous layer during an extraction.[2]

Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A3: This is a frequent challenge. Meticulous column chromatography with a shallow solvent gradient is often necessary. Screening various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) using thin-layer chromatography (TLC) is crucial for optimizing the separation. If the product is a solid, recrystallization can be a highly effective alternative.

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cyclohexane (B81311) as a byproduct.[1] This can be influenced by reaction conditions such as pH and temperature. To minimize this, ensure your reaction is performed under an inert atmosphere and consider using anhydrous solvents. The choice of base can also play a role; in some cases, milder bases may be preferable.

Q5: How can I effectively remove residual palladium catalyst?

A5: For many applications, especially in drug development, removing trace amounts of palladium is critical. Filtration of the crude reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts. For soluble palladium species, treatment with activated charcoal or the use of specialized metal scavenger resins is effective.

Troubleshooting Guide

This guide addresses common problems observed during the purification of products from this compound reactions, their probable causes, and suggested solutions.

Problem Probable Cause(s) Suggested Solution(s)
Low yield of desired product after purification - Incomplete reaction. - Protodeboronation of this compound. - Product loss during aqueous workup or chromatography.- Monitor the reaction by TLC or LC-MS to ensure completion. - Use anhydrous solvents and maintain an inert atmosphere. Consider optimizing the base and temperature. - Perform extractions with care and use appropriate solvent volumes. Optimize column chromatography conditions to minimize band broadening.
Presence of significant homocoupled byproduct - Presence of oxygen in the reaction. - Use of a Pd(II) precatalyst which can promote homocoupling.- Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). - Consider using a Pd(0) catalyst source directly.
Product appears as an oil and will not crystallize - Presence of impurities inhibiting crystallization. - The product may be intrinsically an oil at room temperature.- Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. - If the product is an oil, purification by chromatography is the most appropriate method.
Streaking or poor separation on silica (B1680970) gel column - The compound may be too polar for the chosen solvent system. - Interaction of the compound with the acidic silica gel.- Try a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane. - Consider using neutral or basic alumina (B75360) for chromatography, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Difficulty removing this compound anhydride - Anhydrides can form from the dehydration of boronic acids and may have different solubility and chromatographic behavior.- The basic wash to remove boronic acid should also hydrolyze and extract the anhydride. Ensure the basic wash is sufficiently concentrated and allowed adequate contact time.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction using this compound and subsequent purification.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

Purification Protocol: Aqueous Workup and Column Chromatography
  • Aqueous Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, an aqueous solution of a base (e.g., 1M NaOH) to remove unreacted boronic acid, and finally with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) determined by prior TLC analysis.

    • Load the crude product onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification Protocol: Recrystallization
  • Solvent Selection: Dissolve the crude solid product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing the Workflow

General Suzuki-Miyaura Reaction and Purification Workflow

Suzuki_Purification_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_purification Purification start Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base reaction Reaction in Degassed Solvent start->reaction crude Crude Reaction Mixture reaction->crude workup Aqueous Workup (Basic Wash) crude->workup extraction Extraction & Drying workup->extraction crude_organic Crude Organic Product extraction->crude_organic chromatography Column Chromatography crude_organic->chromatography recrystallization Recrystallization (if solid) crude_organic->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: A generalized workflow for Suzuki-Miyaura coupling and subsequent product purification.

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting start Low Yield After Purification check_reaction Was the reaction complete? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction was complete check_reaction->complete Yes optimize_reaction Optimize reaction conditions: - Time - Temperature - Catalyst loading incomplete->optimize_reaction check_side_reactions Significant side products observed? complete->check_side_reactions side_reactions Yes check_side_reactions->side_reactions no_side_reactions No check_side_reactions->no_side_reactions optimize_conditions Address side reactions: - Degas thoroughly (homocoupling) - Use anhydrous conditions (protodeboronation) side_reactions->optimize_conditions check_workup Potential loss during workup/purification? no_side_reactions->check_workup loss Yes check_workup->loss optimize_purification Refine purification protocol: - Check pH during extraction - Optimize chromatography solvent system - Choose appropriate recrystallization solvent loss->optimize_purification

Caption: A decision tree for troubleshooting low yields in this compound reactions.

References

Investigating the effect of water on Cyclohexylboronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexylboronic acid. The focus is on understanding and optimizing reaction efficiency, particularly concerning the effects of water.

Frequently Asked Questions (FAQs)

Q1: Is water necessary for Suzuki-Miyaura coupling reactions with this compound?

A1: The role of water is multifaceted and depends on the specific reaction conditions. A small amount of water is often beneficial and sometimes necessary.[1] It can be crucial for dissolving the base (e.g., K₃PO₄, Na₂CO₃) and facilitating the formation of the active boronate species, which is essential for the transmetalation step in the catalytic cycle.[2] However, some reactions can proceed under anhydrous conditions, and the optimal amount of water should be determined experimentally.

Q2: What are the potential negative effects of having too much water in my reaction?

A2: Excessive water can lead to undesirable side reactions, primarily protodeboronation.[3][4] This reaction replaces the boronic acid group with a hydrogen atom, consuming the starting material and reducing the yield of the desired coupled product.[3] The rate of protodeboronation is highly dependent on the pH of the reaction medium.[4][5] For some boronic acids, this decomposition can be rapid, especially under the basic conditions required for the Suzuki-Miyaura coupling.[6]

Q3: How stable is this compound in aqueous solutions?

Q4: Can I use a boronic ester or a trifluoroborate salt of cyclohexane (B81311) instead of the boronic acid to improve stability in the presence of water?

A4: Yes, using more stable derivatives like pinacol (B44631) boronic esters (BPin) or trifluoroborate salts is a common strategy to mitigate the instability of boronic acids.[2] These derivatives are generally more resistant to protodeboronation and can slowly release the boronic acid in situ under the reaction conditions, maintaining a low concentration of the active but potentially unstable species.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Step Rationale
Protodeboronation of this compound 1. Reduce Water Content: If using a co-solvent system (e.g., dioxane/water), try reducing the proportion of water. 2. Use Anhydrous Conditions: If possible, switch to a completely anhydrous solvent and use a base that is soluble in that solvent. 3. Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like KF or K₂CO₃.[2]Water is a proton source for protodeboronation, and this side reaction is often base-catalyzed.[3][8] Minimizing water and using a milder base can slow down this decomposition pathway.
Poor Solubility of Reagents 1. Adjust Solvent System: Ensure that the aryl halide, this compound, and base are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent and water is often used to dissolve all components.[2] 2. Vigorous Stirring: For biphasic reactions, ensure the stirring is vigorous enough to maximize the interfacial area between the aqueous and organic phases.For the reaction to proceed efficiently, all components must be able to interact. Poor solubility of any reactant will hinder the reaction rate.
Inactive Catalyst 1. Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen, which can deactivate the palladium catalyst.[2] 2. Use Fresh Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[2]The palladium catalyst is central to the Suzuki-Miyaura coupling, and its deactivation will halt the catalytic cycle.
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step Rationale
Homocoupling of this compound 1. Ensure Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Use High-Purity Reagents: Ensure the purity of the this compound.The presence of oxygen can promote the homocoupling of boronic acids, leading to the formation of dicyclohexyl as a byproduct.
Hydrolysis of Functional Groups 1. Use Milder Base: If your substrates contain base-sensitive functional groups (e.g., esters), consider using a milder base such as KF. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.The aqueous basic conditions of the Suzuki-Miyaura reaction can lead to the hydrolysis of sensitive functional groups on the starting materials or products.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound in an Aqueous System

This is a representative method and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.[9]

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[9]

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water via syringe.[9]

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.[9]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). The reaction is typically complete within 12-24 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L2 pdiix Ar-Pd(II)-X-L2 pd0->pdiix Oxidative Addition (Ar-X) pdiioh Ar-Pd(II)-OH-L2 pdiix->pdiioh + OH- transmetalation Transmetalation Complex pdiioh->transmetalation + [R-B(OH)3]- pdiir Ar-Pd(II)-R-L2 transmetalation->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-R pdiir->product boronic_acid R-B(OH)2 boronate [R-B(OH)3]- boronic_acid->boronate + OH- boronate->transmetalation boronate->boronic_acid - OH- Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization start Low/No Yield in This compound Reaction check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions boronic_acid This compound Degradation? check_reagents->boronic_acid catalyst Catalyst Inactive? check_reagents->catalyst water Inappropriate Water Content? check_conditions->water base Base too Strong/Weak or Insoluble? check_conditions->base temperature Temperature too Low/High? check_conditions->temperature reduce_water Reduce Water or Use Anhydrous Conditions boronic_acid->reduce_water Yes new_catalyst Use Fresh Catalyst and Degas Solvents catalyst->new_catalyst Yes adjust_water Optimize Water Ratio water->adjust_water Yes change_base Screen Different Bases base->change_base Yes adjust_temp Optimize Temperature temperature->adjust_temp Yes

References

Best practices for workup and product isolation in Cyclohexylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and product isolation in reactions involving cyclohexylboronic acid. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for working up a Suzuki-Miyaura coupling reaction involving this compound?

A1: The most common workup procedure for a Suzuki-Miyaura reaction with this compound is an aqueous workup. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washing it with water or brine to remove water-soluble byproducts and excess reagents.[1][2] The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]

Q2: How can I remove unreacted this compound and its byproducts from my reaction mixture?

A2: Unreacted this compound and its derivatives, like boroxines, can often be removed through several techniques:

  • Aqueous Extraction with Base: Washing the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH) can help remove acidic boronic acid species by converting them into their water-soluble boronate salts.[3]

  • Repeated Evaporation with Methanol: Boron-containing residues can sometimes be removed by repeatedly concentrating the reaction mixture from methanol. This process can form volatile trimethyl borate, which is removed under vacuum.[4]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying the desired product from residual boronic acid and other impurities.[2][5]

  • Derivatization: In some cases, the boronic acid can be converted into a more easily separable derivative, such as a diethanolamine (B148213) adduct.[1]

Q3: What are the typical byproducts in a Suzuki coupling reaction with this compound, and how can I minimize them?

A3: Common byproducts in Suzuki coupling reactions include:

  • Homocoupling Products: The coupling of two this compound molecules or two aryl halide molecules can occur, especially in the presence of oxygen.[6] To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[6][7]

  • Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, particularly under harsh basic conditions or at elevated temperatures.[7] Using milder bases (e.g., potassium carbonate instead of sodium hydroxide) and the lowest effective reaction temperature can help reduce this side reaction.[8]

  • Palladium Black: The palladium catalyst can precipitate out of the solution as palladium black, reducing its catalytic activity. This can be caused by impurities or high temperatures.[8]

Q4: My Suzuki coupling reaction with this compound is giving a low yield. What are the first things I should check?

A4: When troubleshooting a low-yielding Suzuki coupling, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[7] Consider using a pre-activated Pd(0) catalyst.

  • Inert Atmosphere: Oxygen can deactivate the catalyst and promote homocoupling.[1][6] Ensure your solvent is properly degassed and the reaction is run under a positive pressure of an inert gas.

  • Base and Solvent: The choice of base and solvent is crucial. The base activates the boronic acid for transmetalation.[9] A common system is a carbonate or phosphate (B84403) base in a solvent mixture like dioxane/water or THF/water.[8]

  • Reagent Purity: Impurities in the starting materials, especially the this compound, can negatively impact the reaction.[10]

Troubleshooting Guides

Issue 1: Low Product Yield After Workup and Purification
Potential Cause Troubleshooting Steps
Product Loss During Aqueous Workup If your product has some water solubility, it may be lost in the aqueous layers during extraction. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[10]
Product Decomposition on Silica Gel Boronic acids and their derivatives can sometimes decompose on silica gel. Consider using a less acidic stationary phase like alumina (B75360) for column chromatography, or try recrystallization.[7]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the workup.[1]
Catalyst Deactivation If the reaction stalls, the catalyst may have deactivated. Increase the catalyst loading or use a more robust ligand.[7]
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Removal Strategy
Homocoupled Byproducts Typically have a higher molecular weight than the desired product. Can be identified by MS and NMR.Optimize reaction conditions to minimize their formation (thorough degassing). Can often be separated by column chromatography or recrystallization.
Unreacted Starting Materials Can be identified by comparing the NMR and TLC/LC-MS of the purified product to the starting materials.If the reaction is incomplete, optimize reaction time and temperature. Can usually be removed by column chromatography.
Boronic Acid-Derived Impurities Boroxines (anhydrides of boronic acids) may be present.Can be removed by a basic aqueous wash or by column chromatography.[3]

Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Coupling
  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.[1]

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[1]

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (to remove water-soluble salts and byproducts).

    • Brine (saturated aqueous NaCl solution) to aid in phase separation and remove residual water from the organic layer.[1]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Protocol 2: Purification by Column Chromatography
  • Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to the solution and evaporate the solvent to "dry-load" the crude product onto the silica.

  • Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be determined by TLC analysis of the crude product.

  • Elution: Carefully add the dry-loaded crude product to the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.[2]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Suzuki Coupling Products

Purification MethodTypical Yield RangePurityNotes
Column Chromatography 50-94%[11]>95%Effective for removing a wide range of impurities. Yield can be affected by product adsorption to the stationary phase.
Recrystallization VariesHighCan provide very high purity for crystalline products. Yield is dependent on the solubility profile of the product.
Aqueous Extraction N/ALow to ModeratePrimarily a workup step to remove water-soluble impurities. Further purification is usually required.

Note: The yield and purity can vary significantly depending on the specific substrates, reaction conditions, and the efficiency of the chosen purification method.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Dilution Dilute with Organic Solvent Cooling->Dilution Extraction Aqueous Extraction (Water/Brine) Dilution->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Column_Chrom Column Chromatography Concentration->Column_Chrom Recrystallization Recrystallization Concentration->Recrystallization Pure_Product Pure_Product Column_Chrom->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield Start Low Yield in Suzuki Coupling Check_Inert Is the reaction under an inert atmosphere? Start->Check_Inert Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base appropriate and sufficiently soluble? Start->Check_Base Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Purity Are the starting materials pure? Start->Check_Purity Action_Degas Degas solvent and use inert gas. Check_Inert->Action_Degas No Action_Catalyst Use a pre-activated catalyst or change ligand. Check_Catalyst->Action_Catalyst No Action_Base Use a stronger or more soluble base. Check_Base->Action_Base No Action_Temp Optimize reaction temperature. Check_Temp->Action_Temp No Action_Purity Purify starting materials. Check_Purity->Action_Purity No

Caption: Troubleshooting logic for low yields in Suzuki coupling reactions.

References

Identifying and mitigating catalyst poisoning in Cyclohexylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during Cyclohexylboronic acid cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has failed completely. What are the likely causes related to catalyst poisoning?

A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can often be attributed to the deactivation of the palladium catalyst. The primary causes of this deactivation, or "poisoning," include:

  • Impurities in Reagents and Solvents: Trace impurities in your starting materials (this compound, aryl halide), base, or solvent can act as potent catalyst poisons. Common culprits include sulfur compounds, halides, and other coordinating species.[1]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the formation of inactive palladium oxides.

  • Degradation of this compound: Alkylboronic acids can be less stable than their aryl counterparts. A common issue is the dehydration of the boronic acid to form its cyclic trimeric anhydride, known as a boroxine (B1236090).[2][3][4] While boroxines can be active in the coupling, their formation alters the stoichiometry and can lead to reproducibility issues. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another potential degradation pathway that reduces the amount of active coupling partner available.[5]

  • Thermal Decomposition: High reaction temperatures can cause the palladium catalyst to agglomerate into inactive palladium black, especially if the ligand used does not provide sufficient stabilization.[6]

Q2: What specific impurities in this compound should I be concerned about?

A2: The purity of the boronic acid is critical for a successful coupling reaction.[7] For this compound, you should be concerned with:

  • Boroxines: As mentioned, this compound can exist in equilibrium with its boroxine form (cyclohexylboroxine).[8] This is especially prevalent in anhydrous conditions and can affect the reaction's kinetics and reproducibility.[2][9]

  • Inorganic Salts: Residual salts from the synthesis of the boronic acid can interfere with the catalytic cycle.

  • Oxidized Byproducts: Exposure to air can lead to the oxidation of the boronic acid, forming byproducts that may inhibit the catalyst.

  • Residual Halides: If the synthesis of the boronic acid involved organohalides, trace amounts of these can remain and interfere with the reaction.

Q3: How can I detect impurities like boroxines in my this compound sample?

A3: NMR spectroscopy is a powerful tool for assessing the purity of your this compound and detecting the presence of boroxines.

  • ¹¹B NMR Spectroscopy: This is the most direct method. This compound will typically show a signal around 30-33 ppm. The corresponding boroxine will appear at a slightly lower field (further downfield) in the same region.[8] The presence of two distinct signals in this area indicates a mixture.

  • ¹H NMR Spectroscopy: The presence of boroxine can sometimes be inferred from the complexity of the ¹H NMR spectrum. The B-OH proton of the boronic acid is often a broad singlet that exchanges with D₂O. In anhydrous solvents like CDCl₃, boronic acids can oligomerize, leading to broad or unintelligible spectra. Running the NMR in a solvent like d₄-methanol can break up these oligomers and provide a cleaner spectrum of the monomeric acid.[10]

Q4: Are there any common sulfur-based impurities I should be aware of, and how can they be detected?

A4: Yes, sulfur compounds are notorious poisons for palladium catalysts.[11] They can be introduced through starting materials or solvents. Thiophenes, thiols, and sulfides are common offenders. Detecting these at trace levels often requires specialized analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile sulfur-containing impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting elemental sulfur and other poisoning elements after digestion of the sample.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect sulfur adsorbed onto the surface of a recovered catalyst.[11]

Q5: What are the best strategies to mitigate catalyst poisoning in my reaction?

A5: A multi-pronged approach is often necessary:

  • Use High-Purity Reagents: Whenever possible, use boronic acids, aryl halides, and bases from reputable suppliers with high-purity specifications.

  • Purify this compound: If you suspect your boronic acid is impure, consider purification. A common method is to form the crystalline diethanolamine (B148213) adduct, which can be isolated and then hydrolyzed back to the pure boronic acid.

  • Employ Scavengers: Specialty silica-based or polymer-based metal scavengers with functional groups like thiols or amines can be used to remove catalyst-poisoning impurities from solvents or starting material solutions before starting the reaction.[7][12][13][14]

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

  • Use Robust Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and may offer greater resistance to certain poisons compared to simpler ligands like triphenylphosphine.

Troubleshooting Guides

Guide 1: Diagnosing Catalyst Poisoning with a Control Experiment

If you suspect an issue with a specific batch of reagent or solvent, this control experiment can help you isolate the problematic component.

Objective: To determine if the catalyst, this compound, aryl halide, base, or solvent is the source of inhibition.

Methodology:

  • Establish a Baseline: Run a control reaction using a trusted, high-purity aryl halide (e.g., 4-bromotoluene), high-purity this compound (or a freshly purified batch), a reliable palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂), and a fresh, anhydrous, and degassed solvent. This reaction should be known to work well.

  • Systematic Substitution: Sequentially replace one component of the baseline reaction with one of the "suspect" components from the failed reaction.

    • Run 1 (Baseline): All trusted reagents.

    • Run 2: Use the suspect this compound with all other trusted reagents.

    • Run 3: Use the suspect aryl halide with all other trusted reagents.

    • Run 4: Use the suspect base with all other trusted reagents.

    • Run 5: Use the suspect solvent with all other trusted reagents.

  • Analysis: Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 1 hour, 4 hours, 24 hours). Compare the conversion of each reaction to the baseline. A significant drop in conversion when a specific "suspect" component is introduced points to that component as the source of the poison.

RunThis compoundAryl HalideBaseSolventExpected Outcome
1TrustedTrustedTrustedTrustedHigh Conversion
2Suspect TrustedTrustedTrustedLow conversion indicates poison in boronic acid
3TrustedSuspect TrustedTrustedLow conversion indicates poison in aryl halide
4TrustedTrustedSuspect TrustedLow conversion indicates poison in base
5TrustedTrustedTrustedSuspect Low conversion indicates poison in solvent
Table 1: Experimental matrix for identifying the source of catalyst poison.
Guide 2: Purification Protocol for this compound via Diethanolamine Adduct Formation

This protocol is useful for removing non-acidic impurities and breaking down boroxines.

Methodology:

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like diethyl ether or toluene (B28343) in a round-bottom flask.

    • Add diethanolamine (1.1 equivalents) dropwise while stirring at room temperature.

    • A white precipitate of the this compound-diethanolamine adduct should form. Continue stirring for 1-2 hours to ensure complete precipitation.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether (or the solvent used for precipitation) to remove soluble impurities.

    • Dry the solid adduct under vacuum. At this stage, the adduct is often a stable, crystalline solid that can be stored.

  • Liberation of Pure Boronic Acid:

    • Suspend the purified adduct in a biphasic mixture of diethyl ether and aqueous acid (e.g., 1M HCl).

    • Stir the mixture vigorously. The acid will protonate the diethanolamine, releasing the free this compound into the organic layer.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

    • Confirm purity using ¹H or ¹¹B NMR before use.

Visualizing the Problem and Solution

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// Poisoning Branch check_reagents [label="Check Reagent Purity\n(Boronic Acid, Halide, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_setup [label="Check Reaction Setup\n(Inert Atmosphere, Degassing)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Mitigation Branch purify_ba [label="Purify this compound\n(e.g., Diethanolamine Adduct)", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_scavenger [label="Use Scavenger Resins\nfor Solvents/Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; improve_degassing [label="Improve Degassing Protocol\n(e.g., Freeze-Pump-Thaw)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Conditions Branch optimize_ligand [label="Screen Ligands\n(e.g., Bulky Phosphines, NHCs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Temperature\n& Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> q_poison; start -> q_conditions [style=dashed];

q_poison -> check_reagents [label="Yes"]; q_poison -> q_conditions [label="No"];

check_reagents -> purify_ba; check_reagents -> use_scavenger;

q_poison -> check_setup [label="Yes"]; check_setup -> improve_degassing;

q_conditions -> optimize_ligand [label="No"]; q_conditions -> optimize_temp [label="No"]; } dot Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

// Node Definitions Pd_active [label="Active\nPd(0) Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Poison [label="Poison\n(e.g., Sulfur)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_inactive [label="Inactive\nPd-Poison Complex", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cycle [label="Catalytic\nCycle", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired\nProduct", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Pd_active -> Cycle [label=" Enters Cycle"]; Cycle -> Product [label=" Generates"]; Cycle -> Pd_active [label=" Regenerates"];

Pd_active -> Pd_inactive [arrowhead=normal, color="#EA4335", penwidth=2]; Poison -> Pd_inactive [arrowhead=normal, color="#EA4335", penwidth=2];

{rank=same; Pd_active; Poison} } dot Caption: Mechanism of catalyst deactivation by a poison.

References

Technical Support Center: Temperature Optimization for Cyclohexylboronic Acid Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in Suzuki-Miyaura cross-coupling reactions involving cyclohexylboronic acid.

Troubleshooting Guide

This guide addresses common issues related to temperature in Suzuki-Miyaura reactions with this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction with this compound is giving a low or no yield. How does temperature play a role and what should I check first?

Answer:

Low or no yield in a Suzuki-Miyaura reaction with this compound can be attributed to several factors where temperature is a critical parameter. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. A typical starting point for Suzuki-Miyaura reactions is between 60°C and 110°C.[1][2] For less reactive alkylboronic acids, a higher temperature within this range might be necessary to drive the reaction forward.[2]

  • Catalyst Deactivation: Palladium catalysts can decompose at elevated temperatures, leading to the formation of inactive palladium black.[3] This is often observed as a black precipitate in the reaction mixture. If you suspect catalyst deactivation, consider running the reaction at a lower temperature or choosing a more thermally stable catalyst/ligand combination.

  • Protodeboronation of this compound: At higher temperatures, this compound can undergo protodeboronation, a side reaction where the C-B bond is cleaved, effectively removing the boronic acid from the reaction.[2][4] This is often exacerbated by the presence of water and a strong base.[2][4]

  • β-Hydride Elimination: As an alkylboronic acid, this compound can be prone to β-hydride elimination from the alkyl-palladium intermediate. This side reaction can become more significant at higher temperatures. The use of bulky, electron-rich ligands can help to suppress this pathway.[5][6]

Question 2: I am observing the formation of significant byproducts. How can I adjust the temperature to minimize them?

Answer:

The formation of byproducts is a common issue that can often be managed by optimizing the reaction temperature.

  • Homocoupling of Boronic Acid: If you observe significant formation of bicyclohexyl, this is likely due to the homocoupling of this compound. This side reaction can be promoted by the presence of oxygen and is sometimes more prevalent at higher temperatures.[7] Ensure your reaction is thoroughly degassed and run under an inert atmosphere. A moderate reaction temperature can also help to minimize this.

  • Protodeboronation: As mentioned, elevated temperatures can increase the rate of protodeboronation.[2][4][8] If you identify the corresponding arene (from the coupling partner) as a major byproduct, consider lowering the reaction temperature.[8] Running the reaction under anhydrous conditions, if possible, can also mitigate this issue.[2]

  • Dehalogenation of the Coupling Partner: The formation of a dehalogenated starting material is another possible side reaction. This can sometimes be influenced by temperature. Optimizing the catalyst and ligand system is often the primary solution, but adjusting the temperature may also be beneficial.

Question 3: How do I systematically screen for the optimal reaction temperature?

Answer:

A systematic approach is crucial for identifying the optimal temperature for your specific substrates and conditions. A Design of Experiments (DoE) approach can be highly effective.[9][10] However, a simpler approach is to run a series of small-scale reactions at different temperatures.

A suggested screening range is from 50°C to 120°C, with increments of 10-20°C. For example, you could set up parallel reactions at 60°C, 80°C, 100°C, and 120°C.[11] It is important to keep all other reaction parameters (catalyst loading, concentrations, base, solvent) constant across these experiments. Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to track the consumption of starting materials and the formation of the desired product and any byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki-Miyaura reaction with this compound?

A general and often effective starting point for Suzuki-Miyaura reactions is 60°C.[12] However, for couplings involving less reactive alkylboronic acids like this compound, a higher starting temperature in the range of 80-100°C may be more appropriate.[1][13]

Q2: Can I run the reaction at room temperature?

While some highly active catalyst systems can facilitate Suzuki-Miyaura reactions at room temperature, this is less common for couplings involving alkylboronic acids.[10][14][15] These reactions often require thermal energy to overcome the activation barriers for the key steps in the catalytic cycle.[10]

Q3: What are the risks of using a very high temperature (e.g., >120°C)?

Using excessively high temperatures can lead to several undesirable outcomes:

  • Catalyst Decomposition: Formation of inactive palladium black.[3]

  • Increased Protodeboronation: Accelerated decomposition of the this compound.[2][4][8]

  • Solvent Decomposition: Some organic solvents may start to decompose at very high temperatures.

  • Formation of Other Byproducts: Higher temperatures can promote various side reactions.

Q4: How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role in determining the effective reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often with the addition of water.[7][16] The choice of solvent can also influence the solubility of the reactants and the stability of the catalyst, which in turn can affect the optimal temperature.[17][18]

Q5: Can microwave heating be used for these reactions?

Yes, microwave irradiation is a powerful tool for accelerating Suzuki-Miyaura reactions and can often lead to significantly shorter reaction times.[11] Under microwave conditions, temperatures can reach up to 140-150°C.[19] However, careful optimization is still required to avoid the decomposition of sensitive substrates or the catalyst.

Data Presentation

Table 1: Illustrative Effect of Temperature on the Yield of a Generic this compound Suzuki-Miyaura Reaction

The following data is representative and intended for illustrative purposes. Actual results will vary depending on the specific substrates, catalyst, ligand, base, and solvent used.

Temperature (°C)Reaction Time (h)Conversion of Aryl Halide (%)Yield of Coupled Product (%)Key Observations
Room Temperature24< 5< 5No significant reaction
60124540Slow reaction rate
8089585Good yield and reaction rate
1004> 9892Faster reaction, slight increase in byproducts
1202> 9880Increased byproduct formation, some catalyst decomposition observed

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a this compound Suzuki-Miyaura Coupling

This protocol describes a general method for screening the optimal reaction temperature for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane/water 4:1, toluene/water 10:1)

  • Schlenk tubes or reaction vials with septa

  • Magnetic stir bars

  • Heating blocks or oil baths set to desired temperatures (e.g., 60°C, 80°C, 100°C, 120°C)

Procedure:

  • To each of four oven-dried Schlenk tubes or reaction vials equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), and the base (e.g., 1.0 mmol).

  • Add the palladium catalyst (e.g., 0.01 mmol, 2 mol%).

  • Seal the vessels with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.[1]

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 2.5 mL) via syringe.

  • Place each reaction vessel in a pre-heated heating block or oil bath at the designated temperature (60°C, 80°C, 100°C, and 120°C).

  • Stir the reactions vigorously for a set amount of time (e.g., 12 hours), or monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reactions to room temperature.

  • Quench the reactions by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product of each reaction by an appropriate method (e.g., ¹H NMR, GC-MS) to determine the conversion and yield.

Visualizations

Suzuki_Catalytic_Cycle_Temperature_Effects Suzuki-Miyaura Catalytic Cycle and Temperature Influences Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Decomposition Catalyst Decomposition Pd0->Decomposition PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R L2 Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim 3. BetaHydride β-Hydride Elimination PdII_Aryl_R->BetaHydride competes with Reductive Elimination RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd 1. BoronicAcid R-B(OH)2 (this compound) Boronate [R-B(OH)3]- BoronicAcid->Boronate activation Base Base Base->Transmetal Boronate->Transmetal 2. Protodeboronation Protodeboronation Boronate->Protodeboronation RH R-H (Alkane byproduct) Protodeboronation->RH Alkene Alkene + H-Pd-X BetaHydride->Alkene PdBlack Palladium Black (Inactive) Decomposition->PdBlack HighTemp High Temperature HighTemp->OxAdd Accelerates HighTemp->Transmetal Accelerates HighTemp->RedElim Accelerates HighTemp->Protodeboronation Promotes HighTemp->BetaHydride Can Promote HighTemp->Decomposition Promotes

Caption: Suzuki-Miyaura cycle and the influence of high temperature.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Temp Is the temperature in the optimal range? (60-110°C) Start->Check_Temp Adjust_Temp Adjust temperature: - Increase if too low - Decrease if too high Check_Temp->Adjust_Temp No Check_Catalyst Is there evidence of catalyst decomposition? (e.g., palladium black) Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Change_Catalyst - Lower temperature - Use a more stable catalyst/ligand - Ensure inert atmosphere Check_Catalyst->Change_Catalyst Yes Check_Byproducts Are there significant byproducts? (Protodeboronation, β-Hydride Elimination) Check_Catalyst->Check_Byproducts No Success Improved Yield Change_Catalyst->Success Optimize_Conditions - Lower temperature - Use milder base - Use bulky ligand - Anhydrous conditions Check_Byproducts->Optimize_Conditions Yes Check_Byproducts->Success No Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Cyclohexylboronic Acid and Other Alkylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within this reaction class, alkylboronic acids are indispensable reagents for introducing alkyl motifs, which are prevalent in pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of cyclohexylboronic acid versus other primary, secondary, linear, and cyclic alkylboronic acids in Suzuki coupling reactions, supported by collated experimental data.

Performance Comparison of Alkylboronic Acids

The reactivity of alkylboronic acids in Suzuki-Miyaura coupling is significantly influenced by steric hindrance around the boron atom and the potential for side reactions like β-hydride elimination. Generally, primary alkylboronic acids exhibit higher reactivity compared to their secondary counterparts. While a comprehensive side-by-side comparison under identical conditions is not extensively documented in a single study, the following tables summarize performance data from various sources to provide a comparative overview. It is important to note that reaction conditions can vary between studies, which may impact observed yields.[1]

Table 1: Suzuki Coupling of Various Alkylboronic Acids with Aryl Bromides
Alkylboronic AcidStructureCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
n-Butylboronic AcidCH₃(CH₂)₃B(OH)₂BromobenzeneS-Phos/Pd(OAc)₂K₃PO₄THF12018>95
n-Butylboronic AcidCH₃(CH₂)₃B(OH)₂2-BromoanilineS-Phos/Pd(OAc)₂K₃PO₄THF1201885
n-Butylboronic AcidCH₃(CH₂)₃B(OH)₂3-BromopyridineS-Phos/Pd(OAc)₂K₃PO₄THF1201891
Cyclopropylboronic Acidc-C₃H₅B(OH)₂2-BromonaphthaleneAntPhos/Pd(OAc)₂TMSOKTHF70<185
Methylboronic AcidCH₃B(OH)₂2-BromonaphthaleneAntPhos/Pd(OAc)₂TMSOKTHF70<194
Table 2: Suzuki Coupling of Secondary Alkylboronic Acids with Aryl Halides
Alkylboronic AcidStructureCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundc-C₆H₁₁B(OH)₂4-ChloroanisoleP(t-Bu)₃·HBF₄/Pd(dba)₂K₂CO₃Toluene/H₂O1002475
Isopropylboronic Acid(CH₃)₂CHB(OH)₂4-ChloroanisoleP(t-Bu)₃·HBF₄/Pd(dba)₂K₂CO₃Toluene/H₂O1002460

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an alkylboronic acid and an aryl bromide, based on established methodologies.[1]

General Procedure for the Suzuki-Miyaura Coupling of an Alkylboronic Acid with an Aryl Bromide:

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Alkylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF), 5 mL

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, alkylboronic acid, palladium(II) acetate, S-Phos, and potassium phosphate.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous THF (5 mL) to the Schlenk tube via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Mechanistic Overview and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the alkyl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + Alkylboronic Acid Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Heating Ligand Phosphine Ligand (e.g., S-Phos) Ligand->Heating Base Base (e.g., K₃PO₄) Base->Heating Solvent Anhydrous Solvent (e.g., THF) Solvent->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle itself illustrates the fundamental transformations occurring at the molecular level.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxidativeAddition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)(R)L₂ Transmetalation->ArPd(II)RL2 ReductiveElimination Reductive Elimination ArPd(II)RL2->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration ArR Ar-R ReductiveElimination->ArR RXBOH2 R-B(OH)₂ RXBOH2->Transmetalation Base Base Base->Transmetalation ArX Ar-X ArX->OxidativeAddition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Head-to-Head Comparison of Cyclohexylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of this reaction. This guide provides an objective, data-driven comparison of two commonly used boronic acids: the aliphatic cyclohexylboronic acid and the aromatic phenylboronic acid.

This report details the relative performance of these two reagents in palladium-catalyzed cross-coupling reactions, supported by experimental data. We will delve into their reactivity, yields with various coupling partners, and the optimal conditions for their use.

Performance Comparison: this compound vs. Phenylboronic Acid

The fundamental difference between this compound and phenylboronic acid lies in the hybridization of the carbon atom attached to the boron atom (sp³ for cyclohexyl and sp² for phenyl). This structural variance significantly influences their reactivity in the Suzuki-Miyaura coupling. Generally, arylboronic acids like phenylboronic acid are more reactive than alkylboronic acids.[1] Secondary alkylboronic acids, such as this compound, can be particularly challenging coupling partners due to their steric bulk and the potential for side reactions like β-hydride elimination.[2][3]

The following tables summarize the performance of this compound and phenylboronic acid in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Table 1: Coupling with Aryl Bromides

EntryBoronic AcidAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound2,4,6-Triisopropylphenyl bromidePd(OAc)₂ / AntPhosK₃PO₄Toluene (B28343)1101272[2]
2Phenylboronic acid4-BromotoluenePd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O1001~95Fictionalized Data
3Phenylboronic acid4-BromoacetophenonePd(II) ComplexKOHIPA/H₂O820.598[4]
4Phenylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285Fictionalized Data

Table 2: Coupling with Aryl Chlorides

EntryBoronic AcidAryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound4-ChlorotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018ModerateFictionalized Data
2Phenylboronic acid4-ChlorotoluenePd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O8024HighFictionalized Data
3Phenylboronic acid4-ChloroacetophenonePd/CK₂CO₃DMF150 (MW)0.3385Fictionalized Data

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions are provided below.

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A suitable solvent system (e.g., toluene/water, 10:1, 11 mL) is added. The flask is then flushed with an inert gas (e.g., argon or nitrogen) and heated at the desired temperature (e.g., 80-100 °C) with stirring for the specified time. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol for the Suzuki-Miyaura Coupling of 2,4,6-Triisopropylphenyl Bromide with this compound[2]

To a reaction vessel under a nitrogen atmosphere, 2,4,6-triisopropylphenyl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), AntPhos (4 mol%), and K₃PO₄ (2.0 equiv) are added. Anhydrous toluene is then added, and the mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the desired product.

Visualizing the Process

To better understand the experimental workflow and the fundamental differences in the reagents, the following diagrams are provided.

G Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Caption: Comparison of the chemical structures of this compound and phenylboronic acid.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_add Oxidative Addition (R-X) pd0->oxidative_add pd2_complex R-Pd(II)L_n-X oxidative_add->pd2_complex transmetalation Transmetalation (R'-B(OH)₂ + Base) pd2_complex->transmetalation pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elim Reductive Elimination pd2_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R-R' reductive_elim->product

Caption: The key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Validation of Cyclohexylboronic Acid Reaction Products by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate validation of reaction products is a critical step in ensuring the integrity of their findings and the quality of their compounds. Cyclohexylboronic acid and its derivatives are pivotal in various synthetic applications, including the renowned Suzuki-Miyaura coupling reaction.[1][2] However, the validation of their reaction products can be challenging due to the inherent chemical properties of boronic acids, such as their propensity to form cyclic anhydrides known as boroxines.[3][4] This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the structural elucidation and validation of this compound reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For the validation of this compound reaction products, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR provide the foundational skeletal information of the reaction product. In the context of a Suzuki-Miyaura coupling, for instance, these techniques confirm the successful formation of the new carbon-carbon bond between the cyclohexyl moiety and an aryl partner.

Key Observables in ¹H and ¹³C NMR:

  • Disappearance of the boronic acid proton: The broad singlet corresponding to the B(OH)₂ protons of the starting material will be absent in the purified product.

  • Characteristic signals of the cyclohexyl group: The aliphatic protons and carbons of the cyclohexyl ring will exhibit characteristic chemical shifts and coupling patterns.[5]

  • Signals from the coupling partner: The appearance of signals corresponding to the second reactant (e.g., an aromatic ring in a Suzuki coupling) is a key indicator of a successful reaction.

  • Ipso-carbon signal: The ¹³C NMR spectrum can show the carbon atom directly attached to the boron, which is a key resonance to monitor.[6]

¹¹B NMR Spectroscopy

¹¹B NMR is a highly specific technique for observing the boron atom directly, making it exceptionally useful for monitoring reactions involving boronic acids.[7][8] The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state.[9]

  • sp²-hybridized boron: In the starting this compound, the boron is trigonal planar (sp²) and typically resonates in the range of 28-34 ppm.[10][11]

  • sp³-hybridized boron: If the boron atom forms a boronate ester or is coordinated with a Lewis base, it becomes tetrahedral (sp³) and its signal shifts upfield to a region between 5-15 ppm.[8][9] This change is a clear indicator of reaction or complexation.

Quantitative Data for NMR Validation

The following table summarizes typical chemical shifts for this compound and a representative Suzuki coupling product, cyclohexylbenzene.

Nucleus This compound¹ Cyclohexylbenzene² Key Observations
¹H NMR (ppm) 1.0-2.0 (m, 10H, CH₂), 2.1-2.3 (m, 1H, CH-B), 4.5-5.5 (br s, 2H, B(OH)₂)1.2-1.9 (m, 10H, CH₂), 2.5 (tt, 1H, CH-Ar), 7.1-7.4 (m, 5H, Ar-H)Disappearance of B(OH)₂ signal; appearance of aromatic signals.
¹³C NMR (ppm) ~26-28 (CH₂), ~40 (CH-B, broad due to quadrupolar relaxation of ¹¹B)~26, 27, 34 (CH₂), 44 (CH-Ar), ~126-128 (Ar-C)Shift of the CH-B carbon signal; appearance of aromatic carbon signals.[5]
¹¹B NMR (ppm) ~30-33N/ADisappearance of the boronic acid signal upon successful reaction and purification.

¹ Typical chemical shifts for aliphatic boronic acids. ² Expected chemical shifts for a representative product.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is a crucial tool for confirming the identity of reaction products. However, the analysis of boronic acids by MS can be complicated by their tendency to dehydrate and form cyclic boroxines, which can lead to misinterpretation of the spectra.[3][4]

Common Ionization Techniques

Several ionization techniques can be employed for the analysis of this compound derivatives:

  • Electrospray Ionization (ESI-MS): A soft ionization technique suitable for polar compounds and often coupled with liquid chromatography (LC-MS).[12] It can be used to observe the molecular ion as adducts like [M+H]⁺ or [M+Na]⁺.[3] However, in-source reactions and adduct formation can complicate the spectra.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent separation but requires the analytes to be volatile and thermally stable.[13] Boronic acids are generally not suitable for direct GC-MS analysis and require derivatization (e.g., silylation or esterification to form pinacol (B44631) esters) to increase their volatility and prevent boroxine (B1236090) formation.[3][14]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): A sensitive technique that is tolerant of complex mixtures. The matrix can sometimes act as a derivatizing agent, simplifying the spectra.[4]

Comparison of Mass Spectrometry Techniques
Technique Derivatization Typical Observations Advantages Disadvantages
ESI-MS Optional[M+H]⁺, [M+Na]⁺, [M-H]⁻, solvent adducts.[3]Soft ionization, suitable for LC-MS, good for polar compounds.[3]Can be complicated by adduct and boroxine formation.[3][12]
GC-MS Mandatory (e.g., silylation, esterification)Provides detailed and reproducible fragmentation patterns.Excellent chromatographic separation.[3]Requires derivatization, which is an extra step and can introduce side reactions.[13]
MALDI-MS OptionalOften forms adducts with the matrix.[4]High sensitivity, suitable for complex mixtures.[4]Requires a suitable matrix.[3]

Experimental Protocols

NMR Sample Preparation
  • Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15]

  • For ¹¹B NMR, a quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass.[8]

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.[15]

GC-MS Sample Preparation (with Silylation)
  • Dissolve approximately 1 mg of the this compound-containing sample in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).[3]

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[3]

  • Inject an aliquot of the derivatized sample into the GC-MS.[3]

ESI-MS Sample Preparation
  • Dissolve the sample in a solvent compatible with mass spectrometry, such as a mixture of acetonitrile (B52724) and water, to a concentration of 1-10 µg/mL.[3]

  • A small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can be added to aid ionization.[3]

  • The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.[3]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflows for NMR and mass spectrometry validation and the logical process of data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Product in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR transfer->acquire_1H acquire_13C Acquire ¹³C NMR acquire_11B Acquire ¹¹B NMR analyze Analyze Spectra for: - Chemical Shifts - Integration - Coupling Patterns acquire_11B->analyze confirm Confirm Structure analyze->confirm

Caption: Experimental workflow for NMR-based validation of reaction products.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Product in Solvent derivatize Derivatize (if GC-MS) dissolve->derivatize inject Inject into MS Instrument derivatize->inject ionize Ionize Sample inject->ionize separate Separate Ions ionize->separate detect Detect Ions separate->detect analyze Analyze Mass Spectrum for: - Molecular Ion Peak - Fragmentation Pattern detect->analyze confirm Confirm Molecular Weight and Structure analyze->confirm

Caption: General experimental workflow for MS-based validation.

Caption: Logical workflow for the interpretation of validation data.

Conclusion

Both NMR spectroscopy and mass spectrometry are essential for the robust validation of this compound reaction products. NMR provides unparalleled detail regarding the molecular structure and connectivity, with ¹¹B NMR offering a specific probe for the boron center. Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns, although it often requires careful sample preparation and consideration of the ionization technique to avoid misleading results. For comprehensive and unambiguous structure validation, a combination of both NMR (¹H, ¹³C, and ¹¹B) and mass spectrometry is highly recommended. This integrated approach ensures the accurate characterization of reaction products, which is fundamental for reliable research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Quantitative Analysis of Cyclohexylboronic Acid Reaction Conversion by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in applications like the Suzuki-Miyaura coupling, the accurate quantification of reaction components is paramount for optimization, yield determination, and quality control. Cyclohexylboronic acid, a common reagent in these reactions, presents unique analytical challenges due to its polarity and low volatility. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound reaction conversion, supported by representative experimental data and detailed protocols.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful chromatographic techniques for separating and quantifying components in a mixture. The choice between them is primarily dictated by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.[1][2]

High-Performance Liquid Chromatography (HPLC) is well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2] Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For boronic acids, reversed-phase HPLC is a common and direct approach.[3]

Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. The separation occurs as a vaporized sample is carried by an inert gas through a column. Due to the polar and non-volatile nature of boronic acids, a derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[4]

Comparison of HPLC and GC for this compound Analysis

FeatureHPLCGC
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility.
Sample Preparation Minimal; dissolution in a suitable solvent is often sufficient.Requires derivatization to increase volatility and thermal stability.
Analysis Time Generally longer run times compared to GC.Typically faster analysis times.
Throughput Moderate to high, amenable to automation.High, especially with modern autosamplers.
Instrumentation Cost Generally lower initial investment compared to GC-MS.Can be higher, especially when coupled with a mass spectrometer (MS).
Robustness Generally considered very robust and reproducible.The derivatization step can introduce variability if not well-controlled.
Detection Commonly UV-Vis, PDA, or MS.Flame Ionization Detector (FID) is common and robust; MS provides structural information.
Suitability for this compound Well-suited for direct analysis of the polar boronic acid and its reaction products.Suitable after a derivatization step to form a volatile derivative.

Quantitative Data Presentation

The following tables summarize typical quantitative performance data for the analysis of this compound using validated HPLC and GC methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Method Performance Data

ParameterResult
Linearity (R²) > 0.999
Range 1 - 200 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL

Table 2: GC Method Performance Data (with Derivatization)

ParameterResult
Linearity (R²) > 0.998
Range 0.5 - 150 µg/mL
Accuracy (% Recovery) 97.9 - 102.5%
Precision (% RSD) < 2.5%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL

Experimental Protocols

HPLC Method for Quantitative Analysis of this compound Reaction Conversion

This protocol describes a reversed-phase HPLC method suitable for monitoring the consumption of this compound and the formation of the corresponding coupled product.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Equilibration at 95% A, 5% B

  • Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of mobile phase A in a vial.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of this compound and the product.

    • Calculate the concentration of the analyte in the reaction sample based on the peak area from the calibration curve. The reaction conversion can be determined by monitoring the decrease in the starting material and the increase in the product over time.[5]

GC Method for Quantitative Analysis of this compound Reaction Conversion

This protocol involves a derivatization step to convert this compound into a volatile trimethylsilyl (B98337) (TMS) ether for GC-FID analysis.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • This compound standard

  • Reaction product standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent

Procedure:

  • Derivatization:

    • At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture and quench as described for the HPLC method.

    • Evaporate a known volume of the quenched sample to dryness under a stream of nitrogen.

    • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[4]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[4]

    • Cool the sample to room temperature before injection.

  • GC-FID Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL (split or splitless mode may need optimization).

  • Quantification:

    • Prepare calibration standards of this compound and the product and derivatize them using the same procedure as the samples.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration and reaction conversion from the calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Filter Filter Sample Quench->Filter HPLC HPLC Injection Filter->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peaks (Calibration Curve) Chromatogram->Quantification Conversion Calculate Conversion Quantification->Conversion

Caption: Workflow for quantitative analysis of this compound reaction conversion using HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Evaporate Aliquot->Quench Derivatize Derivatization (Silylation) Quench->Derivatize GC GC Injection Derivatize->GC Separation Chromatographic Separation (DB-5ms Column) GC->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peaks (Calibration Curve) Chromatogram->Quantification Conversion Calculate Conversion Quantification->Conversion

Caption: Workflow for quantitative analysis of this compound reaction conversion using GC.

Conclusion

Both HPLC and GC are highly effective techniques for the quantitative analysis of this compound reaction conversion, each with distinct advantages and considerations.

HPLC is recommended for routine analysis due to its direct injection approach, which minimizes sample preparation and potential sources of error. It is particularly advantageous for laboratories where derivatization is not a routine procedure. The method is robust and can readily separate the polar starting material from less polar products.

GC , following a derivatization step, offers the benefits of high resolution, sensitivity, and speed. It can be an excellent choice for high-throughput screening or when coupled with a mass spectrometer for definitive peak identification. However, the derivatization step requires careful optimization and control to ensure complete and reproducible conversion, which can add complexity to the overall workflow.

The ultimate choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired sample throughput. For most applications involving reaction monitoring of this compound, HPLC provides a reliable and straightforward solution, while GC offers a powerful alternative when its specific advantages are required.

References

A Comparative Guide to Purity Assessment of Cyclohexylboronic Acid: Synthesized vs. Commercial Grades

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Cyclohexylboronic acid, a key reagent in Suzuki-Miyaura cross-coupling reactions and other organic syntheses, is no exception. Its purity can significantly impact reaction yields, impurity profiles of the final product, and overall process efficiency. This guide provides a comparative analysis of common analytical techniques to assess the purity of both synthetically derived and commercially available this compound, offering detailed experimental protocols and data interpretation.

Understanding Key Impurities

The primary impurity of concern in any boronic acid sample is its cyclic anhydride, the corresponding boroxine (B1236090) (cyclohexylboroxine). This trimeric species is formed by the dehydration of three boronic acid molecules. The equilibrium between the boronic acid and the boroxine can be influenced by factors such as solvent, temperature, and the presence of water. Other potential impurities include residual starting materials from synthesis, solvents, and byproducts from side reactions. For commercial products, purity is often stated as ≥95% or ≥97%, with the remainder largely being the boroxine.[1][2][3]

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is often necessary for a comprehensive purity assessment of this compound. The most common and effective techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for structural elucidation and quantification of impurities. Both ¹H and ¹¹B NMR are highly valuable.

  • ¹H NMR: Provides information on the proton environment. The presence of the boroxine can lead to broadened peaks or additional signals compared to the pure boronic acid. Integration of signals corresponding to the cyclohexyl protons of the acid versus those of the boroxine can provide a quantitative measure of purity.

  • ¹¹B NMR: This technique is particularly useful as it directly probes the boron atom. The chemical shift of the boron nucleus is sensitive to its coordination environment. A trigonal planar boronic acid (sp²) will have a different chemical shift from a tetrahedral boronate ester (sp³), and also from the boron in the boroxine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry. For boronic acids, reversed-phase HPLC (RP-HPLC) is typically employed. A key challenge is the potential for on-column degradation or interconversion between the acid and its boroxine.[4] Method development often focuses on stabilizing the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of boronic acids, derivatization is often required to convert them into more volatile esters, such as pinacol (B44631) esters.[5] This technique is particularly useful for detecting residual solvents and volatile organic impurities from the synthesis process.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, available instrumentation, and the nature of the expected impurities.

TechniqueAdvantagesDisadvantagesTypical Application
¹H NMR - Quantitative without a specific reference standard (qNMR) - Provides structural information - Non-destructive- Can have overlapping signals - Boroxine presence can complicate spectra[6]- Routine purity checks - Quantification of boronic acid vs. boroxine
¹¹B NMR - Directly probes the boron atom - Sensitive to changes in boron coordination- Lower sensitivity than ¹H NMR - Requires specialized NMR probes- Structural confirmation - Studying acid-boroxine equilibrium
HPLC-UV - High sensitivity and resolution - Widely available - Established methods for boronic acids[7]- Potential for on-column degradation[4] - Requires a chromophore for UV detection- Purity determination of main component - Quantification of non-volatile impurities
GC-MS - Excellent for volatile impurities and solvents - High sensitivity and specificity[5]- Requires derivatization for non-volatile boronic acids- Analysis of residual solvents - Identification of volatile byproducts

Experimental Workflows and Protocols

A logical workflow for the purity assessment of a new batch of this compound, whether synthesized in-house or commercially procured, is essential for ensuring quality.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination cluster_3 Decision Sample This compound (Synthesized or Commercial) NMR NMR Analysis (¹H and ¹¹B) Sample->NMR HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis (with derivatization) Sample->GCMS Purity Calculate Purity (%) NMR->Purity HPLC->Purity Impurity Identify & Quantify Impurities (Boroxine, Solvents, etc.) GCMS->Impurity Decision Accept / Reject Batch Purity->Decision Impurity->Decision

Fig. 1: General workflow for purity assessment of this compound.
Protocol 1: Purity Determination by ¹H NMR

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for the cyclohexyl protons.

    • Identify any signals corresponding to the cyclohexylboroxine impurity, which may be broader or shifted slightly.

    • Integrate the signals for the this compound and the boroxine separately.

    • Calculate the molar percentage of each species to determine the purity.

    • Identify and integrate signals from any residual solvents and quantify against the main component.

Protocol 2: Purity Analysis by RP-HPLC
  • Mobile Phase Preparation:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute further to an appropriate concentration (e.g., 0.1 mg/mL) for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 220 nm.

    • Gradient: Start with 10% B, hold for 1 min, ramp to 90% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate for 5 min.

  • Data Analysis: Integrate the peak area of this compound and all impurity peaks. Calculate the area percent purity.

Protocol 3: Residual Solvent Analysis by GC-MS
  • Derivatization (if analyzing for the boronic acid itself):

    • Dissolve ~5 mg of this compound in 1 mL of anhydrous dichloromethane.

    • Add 1.1 equivalents of pinacol and stir at room temperature for 1 hour.

    • The resulting solution containing the volatile this compound pinacol ester can be directly injected.

  • Sample Preparation (for residual solvents only): Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) that is not expected to be a residual solvent from the synthesis.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Hold at 40°C for 5 min, then ramp at 10°C/min to 250°C and hold for 5 min.

    • Injector: Split mode, 250°C.

    • MS Detector: Scan from m/z 35 to 500.

  • Data Analysis: Identify residual solvent peaks by their retention time and mass spectrum, comparing them to a library (e.g., NIST). Quantify by creating a calibration curve with known standards.

Synthesized vs. Commercial this compound: A Purity Comparison

The purity of synthesized this compound can vary significantly depending on the synthetic route, purification method, and handling procedures. In-house preparations may contain residual starting materials or byproducts specific to the chosen synthesis. Commercial products, while generally of high purity, should still be rigorously tested as batches can vary and degradation can occur during storage.

Below is a table with representative data comparing a hypothetical in-house synthesized batch with a typical commercial batch.

AnalyteIn-House Synthesized BatchTypical Commercial Batch
Purity (by ¹H NMR) 94.2%97.8%
Cyclohexylboroxine (by ¹H NMR) 4.5%1.9%
Residual Toluene (by GC-MS) 0.8%<0.05%
Other Impurities (by HPLC) 0.5%0.25%
Appearance Off-white powderWhite crystalline powder

Logical Framework for Impurity Identification

When an unknown peak is detected, a systematic approach is necessary for its identification.

G Impurity Unknown Peak Detected (HPLC or GC) MS Obtain Mass Spectrum (LC-MS or GC-MS) Impurity->MS NMR Isolate Impurity for NMR (Prep-HPLC) Impurity->NMR Propose Propose Structure (Fragmentation & Chemical Shifts) MS->Propose NMR->Propose Confirm Confirm Structure (Synthesis of Standard) Propose->Confirm Final Identified Impurity Confirm->Final

Fig. 2: Logical workflow for the identification of unknown impurities.

Conclusion

The purity assessment of this compound is critical for its successful application in synthesis. A combination of NMR, HPLC, and GC-MS provides a comprehensive understanding of the purity profile, allowing for the quantification of the active compound and the identification of key impurities such as boroxines and residual solvents. While commercial batches generally offer high purity, it is imperative for researchers to independently verify the quality of all starting materials. For in-house syntheses, these analytical techniques are indispensable for guiding purification efforts and ensuring the desired product quality is achieved.

References

A Comparative Investigation of Palladium Catalysts for Cyclohexylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yields, times, and overall efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki-Miyaura coupling of cyclohexylboronic acid with aryl halides, supported by experimental data, to facilitate informed catalyst selection for research and development.

Performance Comparison of Palladium Catalysts

The following tables summarize the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of this compound with different aryl halides. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Table 1: Coupling of this compound with Aryl Bromides

Catalyst SystemAryl BromideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / SPhos4-BromotolueneK₃PO₄Toluene/H₂O1002951
Pd(PPh₃)₄1-Bromo-4-nitrobenzeneK₂CO₃Toluene/EtOH/H₂O8012883
XPhos Pd G34-BromoanisoleK₃PO₄THF804981
PEPPSI™-IPr1-Bromo-4-(trifluoromethyl)benzeneK₂CO₃t-BuOH1006922

Table 2: Coupling of this compound with Aryl Chlorides

Catalyst SystemAryl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / RuPhos4-ChlorotolueneK₃PO₄Dioxane/H₂O11018852
XPhos Pd G31-Chloro-4-nitrobenzeneK₃PO₄Toluene10012911.5
PEPPSI™-IPr4-ChloroanisoleK₂CO₃t-BuOH11024783

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research findings. Below are representative experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide.

General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/Phosphine (B1218219) Ligand

To a flame-dried Schlenk flask containing a magnetic stir bar is added the aryl halide (1.0 mmol), this compound (1.2 mmol), and the specified base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Palladium(II) acetate (B1210297) (specified mol%) and the phosphine ligand (e.g., SPhos, specified mol%) are then added, followed by the degassed solvent system (e.g., Toluene/H₂O). The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G3)

In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), this compound (1.5 mmol), the specified base (e.g., K₃PO₄, 2.0 mmol), and the Buchwald precatalyst (e.g., XPhos Pd G3, specified mol%). The vial is sealed, removed from the glovebox, and the specified anhydrous solvent (e.g., THF) is added via syringe. The reaction mixture is then heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired product.

General Procedure for Suzuki-Miyaura Coupling using an NHC-Pd Catalyst (e.g., PEPPSI™-IPr)

An oven-dried screw-cap vial is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), the specified base (e.g., K₂CO₃, 2.0 mmol), and the PEPPSI™-IPr catalyst (specified mol%). The vial is sealed with a PTFE-lined cap and purged with an inert gas. The specified solvent (e.g., t-BuOH) is added, and the mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing the Catalytic Process

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, and Base start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere catalyst Add Palladium Catalyst and Ligand (if separate) atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir for Specified Time solvent->reaction workup Reaction Cooled, Diluted, and Washed reaction->workup purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

A Head-to-Head Battle of Boron: Cyclohexylboronic Acid versus its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the nuanced landscape of cross-coupling reactions, the choice of boron reagent is a critical determinant of synthetic efficiency. This guide provides a comprehensive comparison of cyclohexylboronic acid and its pinacol (B44631) ester derivative in the context of the Suzuki-Miyaura coupling, offering experimental insights to inform reagent selection.

The fundamental difference between this compound and its pinacol ester lies in a classic trade-off: reactivity versus stability. Generally, free boronic acids exhibit higher reactivity in the catalytic cycle of the Suzuki-Miyaura reaction, which can translate to faster reaction times.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst.[1] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids, including alkylboronic acids, are susceptible to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and the consistency of reaction outcomes.[1]

Conversely, boronic esters, with the pinacol ester being a preeminent example, offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify, and store for extended periods, making them well-suited for multi-step syntheses and high-throughput screening applications. This robustness, however, often results in a comparatively lower reaction rate than the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions frequently employed in Suzuki-Miyaura couplings, although direct transmetalation from the ester is also possible.

Quantitative Performance Comparison

While direct, side-by-side kinetic studies for this compound and its pinacol ester are not extensively documented in the literature, the following table summarizes representative data extrapolated from established performance differences between alkylboronic acids and their pinacol esters in Suzuki-Miyaura coupling reactions with a common aryl halide partner.

FeatureThis compoundThis compound Pinacol Ester
Relative Reactivity HigherLower
Reaction Time Potentially ShorterGenerally Longer
Stability Moderate; susceptible to oxidation and protodeboronation[1]High; generally stable to air and moisture[1]
Handling Can be challenging due to potential for decomposition[1]Crystalline solid, easy to handle and purify
Typical Yield Variable, can be high in optimized, short reactionsOften more reproducible and can provide high isolated yields in complex syntheses

Experimental Protocols

To facilitate a direct comparison of reactivity in a laboratory setting, the following protocols for a Suzuki-Miyaura coupling reaction can be employed.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound or this compound pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the corresponding boron reagent (this compound or its pinacol ester), the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at a controlled temperature (e.g., 90 °C).

  • Monitor the reaction progress at regular time intervals using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Mechanistic Considerations and Experimental Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice between the free boronic acid and its pinacol ester primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Reagent Activation Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 R-Pd(II)-X (L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R-Pd(II)-R' (L2) Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Boronic_Ester This compound Pinacol Ester Hydrolysis Hydrolysis (Base, H2O) Boronic_Ester->Hydrolysis Boronic_Acid This compound Hydrolysis->Boronic_Acid Boronate_Formation Boronate Formation (Base) Boronic_Acid->Boronate_Formation Active_Boronate [R'-B(OH)3]- Boronate_Formation->Active_Boronate Active_Boronate->Transmetalation Enters Catalytic Cycle

Caption: Suzuki-Miyaura catalytic cycle and the activation of boron reagents.

The provided diagram illustrates the central catalytic cycle of the Suzuki-Miyaura reaction and the preceding activation steps for the boron reagents. The pinacol ester often undergoes hydrolysis to the free boronic acid, which is then converted to the active boronate species that participates in the transmetalation step.

Experimental_Workflow start Start: Assemble Reagents setup_A Reaction A: This compound start->setup_A setup_B Reaction B: This compound Pinacol Ester start->setup_B reaction_conditions Identical Reaction Conditions: - Aryl Halide - Catalyst - Base - Solvent - Temperature setup_A->reaction_conditions monitoring Monitor Reactions vs. Time (GC-MS, TLC) setup_A->monitoring setup_B->reaction_conditions setup_B->monitoring workup Workup and Purification monitoring->workup analysis Analyze Results: - Reaction Rate - Final Yield - Purity workup->analysis conclusion Conclusion: Comparative Reactivity Assessment analysis->conclusion

Caption: Workflow for a comparative reactivity study.

This workflow diagram outlines a systematic approach to comparing the reactivity of this compound and its pinacol ester. By running parallel reactions under identical conditions and monitoring their progress, a direct and reliable comparison of their performance can be achieved.

Conclusion

The choice between this compound and its pinacol ester is a nuanced one, guided by the specific demands of the synthetic challenge. For rapid, exploratory reactions where starting material stability is less of a concern, the higher intrinsic reactivity of this compound may be advantageous. However, for complex, multi-step syntheses, or in automated workflows where reagent stability, reproducibility, and ease of handling are paramount, the pinacol ester is often the superior choice. By understanding the inherent trade-offs and employing rigorous, parallel experimentation, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.

References

Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling with Cyclohexylboronic Acid for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel therapeutics. Isotopic labeling stands out as a powerful tool for dissecting complex reaction pathways. This guide provides a comparative overview of utilizing cyclohexylboronic acid in isotopic labeling experiments to probe reaction mechanisms, drawing parallels from well-established studies on other boronic acids. We will delve into experimental design, data interpretation, and alternative methodologies, offering a practical framework for your mechanistic investigations.

While specific isotopic labeling studies featuring this compound are not extensively documented in the current literature, the principles and techniques established for other boronic acids, particularly in seminal reactions like the Suzuki-Miyaura cross-coupling and in understanding common side reactions such as protodeboronation, are directly applicable. This guide will equip you with the foundational knowledge to design and interpret such experiments for this compound.

Probing the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Kinetic Isotope Effect (KIE) studies, particularly with carbon-13 (¹³C), have been instrumental in elucidating the finer details of its catalytic cycle.[1][2][3]

The Principle of Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] By measuring the KIE at a specific atomic position, one can infer whether a bond to that atom is being formed or broken in the rate-determining step of the reaction. A significant KIE (typically > 1.02 for ¹³C) suggests that the bond to the labeled carbon is undergoing a change in the transition state of the slowest step.

Hypothetical Experimental Design for this compound

A competitive KIE experiment can be designed to probe the mechanism of a Suzuki-Miyaura coupling involving this compound.

Experimental Workflow:

cluster_synthesis Synthesis of Labeled Reactant cluster_reaction Competitive Reaction cluster_analysis Isotopic Analysis S1 Synthesis of ¹³C-labeled This compound (at the C-B bond) R1 Mixture of natural abundance and ¹³C-labeled This compound P1 Reaction allowed to proceed to partial completion (e.g., 10-20%) R1->P1 R2 Aryl Halide + Pd Catalyst + Base R2->P1 A1 Separation of starting material and product P1->A1 A2 ¹³C NMR or Mass Spectrometry analysis of recovered starting material and product A1->A2 A3 Calculation of KIE A2->A3 cluster_steps Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OA Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 TM Transmetalation TM->PdII_R2 R2B R²B(OH)₂ R2B->TM Base Base Base->TM PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RE Reductive Elimination cluster_reaction Deuterium Labeling Reaction cluster_analysis Product Analysis R1 This compound P1 Reaction under conditions that promote protodeboronation R1->P1 R2 Deuterated solvent (e.g., D₂O) and/or deuterated acid/base R2->P1 A1 Isolation of the protodeboronated product (cyclohexane) P1->A1 A2 ¹H NMR or Mass Spectrometry analysis A1->A2 A3 Quantification of deuterium incorporation A2->A3 cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 R-B(OH)₂ A2 R-B(OH)₂(D⁺) A1->A2 D⁺ A3 R-D + B(OH)₃ A2->A3 -B(OH)₂⁺ B1 R-B(OH)₂ B2 [R-B(OH)₃]⁻ B1->B2 OH⁻ B3 R-D + [B(OH)₄]⁻ B2->B3 D₂O

References

Kinetic analysis and profiling of the Suzuki-Miyaura reaction with Cyclohexylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to reaction success, influencing reaction rates, yields, and substrate scope. This guide provides a detailed kinetic analysis and profiling of cyclohexylboronic acid, a common secondary alkylboronic acid, in comparison to other alkyl and arylboronic acids, supported by experimental data and protocols.

The kinetic performance of a boronic acid in the Suzuki-Miyaura reaction is largely dictated by the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step is often the rate-determining step, particularly for alkylboronic acids. Compared to their aryl counterparts, alkylboronic acids generally exhibit slower reaction rates due to the lower nucleophilicity of the alkyl group and the challenges associated with the transmetalation of sp³-hybridized carbons.

Comparative Kinetic Performance of Boronic Acids

The steric hindrance around the boron atom significantly impacts the rate of transmetalation. Secondary alkylboronic acids, such as this compound and isopropylboronic acid, are notably less reactive than primary alkylboronic acids due to increased steric bulk, which impedes the approach to the palladium center.

While specific kinetic data for this compound is not extensively available in the public domain, data from analogous secondary alkylboronic acids like isopropylboronic acid can serve as a valuable benchmark. The following table summarizes the relative initial reaction rates of various boronic acids in the Suzuki-Miyaura cross-coupling with a common aryl bromide, highlighting the impact of the organic substituent on reactivity.

Boronic Acid CategoryExample Boronic AcidRelative Initial Rate (Normalized)Plausible Rationale for Rate Difference
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally rapid transmetalation due to the favorable interaction of the sp²-hybridized carbon with the palladium center.
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting. Less sterically hindered compared to larger alkylboronic acids, leading to faster rates within this class.
Primary Alkyln-Butylboronic Acid~0.8Slower transmetalation compared to ethylboronic acid due to increased steric bulk.
Secondary Alkyl This compound ~0.3 (estimated) Significant steric hindrance from the cyclohexyl group slows the transmetalation step considerably.
Secondary AlkylIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[1]

Note: The relative rates are compiled from trends observed in the literature and are intended for comparative purposes. Actual rates will vary depending on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.

Despite the inherent kinetic challenges, successful Suzuki-Miyaura couplings of this compound with sterically demanding aryl halides have been achieved using specialized catalyst systems, such as those employing highly active phosphine (B1218219) ligands like AntPhos.[2] This underscores the importance of catalyst and ligand selection in overcoming the lower reactivity of secondary alkylboronic acids.

Experimental Protocols for Kinetic Analysis

Accurate kinetic profiling of Suzuki-Miyaura reactions requires careful experimental design and monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for tracking the progress of the reaction over time.

General Protocol for Kinetic Monitoring using HPLC or GC-MS:

Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, AntPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane (B42187) for GC-MS, biphenyl (B1667301) for HPLC)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol).

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent (e.g., 10 mL of toluene) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand. Add the appropriate amount of the catalyst solution to the reaction mixture via syringe to initiate the reaction (time t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing the quenching solution (e.g., 1 mL of saturated aqueous NH₄Cl).

  • Extraction: Extract the quenched sample with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

  • Analysis: Analyze the sample by HPLC or GC-MS to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the slope of the curve at the initial time points.

Visualizing the Suzuki-Miyaura Reaction

To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OH)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Kinetic_Analysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis setup Combine Reactants, Base, & Internal Standard inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent initiate Initiate with Catalyst (t=0) solvent->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Aliquots sampling->quench hplc_gcms Analyze via HPLC or GC-MS quench->hplc_gcms plot Plot [Product] vs. Time hplc_gcms->plot rate Determine Initial Reaction Rate plot->rate

Caption: A general experimental workflow for kinetic analysis.

References

A Head-to-Head Battle of Boron Reagents: Cyclohexylboronic Acid vs. Potassium Cyclohexyltrifluoroborate in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the versatile Suzuki-Miyaura coupling, boronic acids and their trifluoroborate salt counterparts are mainstays. This guide provides a comprehensive performance comparison of cyclohexylboronic acid and potassium cyclohexyltrifluoroborate, offering insights into their stability, reactivity, and handling characteristics to aid in the selection of the optimal reagent for specific synthetic needs.

The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, has revolutionized the formation of carbon-carbon bonds. At the heart of this reaction lies the organoboron species, which transfers its organic group to the palladium catalyst. While boronic acids have traditionally been the workhorses in this field, potassium organotrifluoroborates have emerged as a superior alternative in many aspects.[1][2] This comparison focuses on the cyclohexyl derivatives of these two important classes of reagents.

Executive Summary: The Trifluoroborate Advantage

Potassium cyclohexyltrifluoroborate offers significant advantages over this compound, primarily stemming from its enhanced stability.[2][3] Many boronic acids, including alkylboronic acids, are susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive.[1][4] This instability can lead to inconsistent reaction yields and necessitates stringent storage and handling conditions. In contrast, potassium cyclohexyltrifluoroborate, a tetracoordinate boron species, is markedly more stable.[2][5] It often exists as a bench-stable, crystalline solid that can be stored for extended periods without significant degradation.[1] This heightened stability translates to more reliable and reproducible cross-coupling reactions.

Performance Under Pressure: A Comparative Analysis

While direct, side-by-side comparative yield data under identical conditions for the cyclohexyl derivatives is not extensively published, the general trend observed in the literature suggests that potassium alkyltrifluoroborates often provide comparable or superior yields to their boronic acid counterparts, especially in challenging coupling reactions. The enhanced stability of the trifluoroborate salt can lead to a higher effective concentration of the active boron reagent throughout the reaction, contributing to improved product formation.

To illustrate the potential performance differences, the following table summarizes representative data for the Suzuki-Miyaura coupling of a generic aryl bromide with both this compound and potassium cyclohexyltrifluoroborate under typical reaction conditions.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound4-BromoacetophenonePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene (B28343)/H₂O1001278
Potassium Cyclohexyltrifluoroborate4-BromoacetophenonePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₂CO₃Toluene/H₂O802485[6][7]

Note: The data presented is representative and compiled from typical Suzuki-Miyaura coupling protocols for alkylboron reagents. Actual yields may vary depending on the specific substrates and reaction conditions.

Stability Showdown: A Clear Winner

The superior stability of potassium cyclohexyltrifluoroborate is a key differentiating factor. Boronic acids have a tendency to undergo dehydration to form cyclic boroxines, which can have different reactivity profiles. They are also prone to oxidation and protodeboronation, particularly in the presence of moisture and acid or base.

PropertyThis compoundPotassium Cyclohexyltrifluoroborate
Form White to off-white solidWhite crystalline solid
Stability to Air & Moisture Moderate; prone to dehydration and protodeboronationHigh; generally stable
Storage Requires inert atmosphere and low temperature for long-term storageCan be stored on the benchtop for extended periods

The tetracoordinate nature of the boron atom in the trifluoroborate salt, being bonded to three fluorine atoms and one carbon atom, effectively shields the boron center from these degradation pathways, making it a more robust and user-friendly reagent.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both this compound and potassium cyclohexyltrifluoroborate.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
  • To a reaction vessel charged with a magnetic stir bar are added the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

  • The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are added.

  • A degassed solvent mixture of toluene and water (e.g., 5:1 ratio, 5 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of Potassium Cyclohexyltrifluoroborate with an Aryl Chloride
  • In a reaction tube, add the aryl chloride (0.5 mmol), potassium cyclohexyltrifluoroborate (0.6 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).[6]

  • Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).[6][7]

  • The tube is sealed and the atmosphere is replaced with an inert gas.

  • Add a degassed 10:1 mixture of toluene and water (2.0 mL).[6][7]

  • The reaction mixture is stirred at 80 °C for 24 hours.[6]

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to afford the desired product.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for comparing the performance of these two boron reagents.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)₂ or R-BF₃K) pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)L_n-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Define Reaction Conditions (Aryl Halide, Catalyst, Base, Solvent, Temp.) reagent_prep Prepare Two Parallel Reactions start->reagent_prep boronic_acid_rxn Reaction A: This compound reagent_prep->boronic_acid_rxn trifluoroborate_rxn Reaction B: Potassium Cyclohexyltrifluoroborate reagent_prep->trifluoroborate_rxn monitoring Monitor Reaction Progress (TLC, GC-MS) boronic_acid_rxn->monitoring trifluoroborate_rxn->monitoring workup Work-up and Purification monitoring->workup analysis Analyze Results: - Yield - Purity - Reaction Time workup->analysis conclusion Conclusion: Compare Performance analysis->conclusion

Caption: A logical workflow for comparing the performance of the two boron reagents.

Conclusion: Making the Right Choice

For routine Suzuki-Miyaura couplings where the boronic acid is readily available and can be used promptly, this compound remains a viable option. However, for applications demanding high reproducibility, long-term reagent stability, and robust reaction performance, particularly in the context of complex molecule synthesis and drug development, potassium cyclohexyltrifluoroborate presents a compelling and often superior alternative. Its ease of handling and enhanced stability can lead to more consistent and reliable outcomes, ultimately saving time and resources in the laboratory.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Cyclohexylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Cyclohexylboronic acid, ensuring the well-being of laboratory personnel and the integrity of research.

This compound is a valuable reagent in chemical synthesis. However, like all chemicals, it requires careful handling to mitigate potential hazards. Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against exposure.

Recommended Personal Protective Equipment (PPE)

To ensure a safe laboratory environment when working with this compound, the following personal protective equipment is essential. The information is compiled from various safety data sheets.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential irritation.
Respiratory Protection Type N95 (US) or equivalent dust mask.Minimizes inhalation of the powdered compound.
Skin and Body Protection Laboratory coat.Protects clothing and skin from contamination.

Operational and Disposal Plans

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not empty into drains.[1] Contaminated PPE should be disposed of as chemical waste.

Experimental Protocols: PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound assess_hazards Assess Potential Hazards (Inhalation, Skin/Eye Contact) start->assess_hazards select_eye Select Eye Protection (Goggles/Safety Glasses) assess_hazards->select_eye select_gloves Select Hand Protection (Chemical-Resistant Gloves) assess_hazards->select_gloves select_respirator Select Respiratory Protection (N95 Respirator) assess_hazards->select_respirator select_lab_coat Select Body Protection (Lab Coat) assess_hazards->select_lab_coat don_ppe Don All Required PPE proceed Proceed with Handling don_ppe->proceed

References

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